2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGSJWMEAQTLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372168 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-11-7 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239087-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS 239087-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that holds significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties. Strategic placement of these moieties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in the field of drug development.
Physicochemical and Spectral Properties
The properties of this compound are summarized in the tables below, providing a clear reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 239087-11-7 | [6] |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Liquid | [7] |
| Boiling Point | 219 °C at 760 mmHg | [8] |
| Purity | ≥97% | [6] |
Table 2: Spectral Data References
| Spectral Data Type | Availability | Source(s) |
| ¹H NMR | Data available | [8][9] |
| ¹³C NMR | Data available | [8][9] |
| Mass Spectrometry (MS) | Data available | [8][9] |
| Infrared (IR) | Data available | [8][9] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. Below is a representative experimental protocol for this transformation.
Synthesis of this compound from 2-Fluoro-4-(trifluoromethyl)benzyl bromide
This protocol is adapted from general methods for the synthesis of phenylacetonitrile derivatives.[10][11]
Reaction Scheme:
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol, absolute
-
Water, distilled
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1 equivalent), sodium cyanide (1.8 equivalents), absolute ethanol, and water.
-
Stir the mixture and heat under reflux for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with a significant volume of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and dry them over anhydrous potassium carbonate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Role in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates.[2][12] The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[3][4][5]
Given these properties, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. A logical progression for evaluating a compound like this compound in a drug discovery program is outlined below.
Diagram 2: Hypothetical Drug Discovery Screening Cascade
Caption: A logical workflow for the screening and development of a novel chemical entity.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
GHS Hazard Statements:
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of fluoro and trifluoromethyl substituents offers a strategic advantage in modulating the properties of lead compounds. This guide provides essential information to facilitate its use in research and development, from its fundamental properties and synthesis to a conceptual framework for its application in drug discovery. As with all reactive chemical intermediates, appropriate safety measures must be strictly followed during its handling and use.
References
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. This compound(239087-11-7) 1H NMR [m.chemicalbook.com]
- 10. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. jelsciences.com [jelsciences.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in various fields of chemical synthesis. This document consolidates available data on its physical and chemical properties, spectral analyses, and safety information to support its application in research and development.
Chemical Identity and Physical Properties
This compound is a substituted aromatic nitrile. Its structure features a fluorine atom and a trifluoromethyl group on the phenyl ring, which significantly influence its reactivity and physical properties.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetonitrile |
| CAS Number | 239087-11-7 |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)CC#N |
| InChI Key | ZLGSJWMEAQTLFY-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | 219.0 ± 35.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 105.9 ± 17.3 °C (Predicted) | |
| Solubility | Limited solubility in polar solvents; likely soluble in non-polar organic solvents.[2] |
Spectral Analysis
The structural features of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbon of the trifluoromethyl group. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.
-
C-F stretch: Strong absorption bands are anticipated in the region of 1000-1400 cm⁻¹ due to the C-F bonds of the fluoro and trifluoromethyl groups.
-
Aromatic C-H stretch: Bands are expected above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 203.14. Fragmentation may involve the loss of the cyano group (-CN), the trifluoromethyl group (-CF₃), or other characteristic fragments of the substituted phenyl ring.
Synthesis
A representative experimental workflow for a similar synthesis is provided below.
Caption: General workflow for the synthesis of phenylacetonitriles.
A detailed protocol for a related compound, o-trifluoromethylphenylacetonitrile, involves refluxing o-trifluoromethylbenzyl bromide with potassium cyanide in an ethanol/water mixture for 20 hours. The product is then isolated through extraction and distillation.[3] A similar approach could likely be adapted for the synthesis of this compound.
Biological Activity
Currently, there is no specific information available in the searched literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. Phenylacetonitrile derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, suggesting that this compound could serve as a building block for biologically active molecules.[2] The presence of the fluorine and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity to biological targets.[2] Further research is required to elucidate any intrinsic biological effects of this specific molecule.
Safety and Handling
This compound is a chemical that requires careful handling. The following safety information is based on available data.
Table 3: Hazard Information for this compound
| Hazard Statement | Description |
| H302+H312 | Harmful if swallowed or in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid breathing fumes, vapor, or dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash immediately with plenty of water.
The logical relationship for handling a chemical spill is outlined in the diagram below.
Caption: Logical workflow for responding to a chemical spill.
This guide provides a summary of the currently available technical data for this compound. Researchers and drug development professionals should consult the original sources and relevant safety data sheets (SDS) for more detailed information and before handling this chemical.
References
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile molecular structure and weight
An In-depth Technical Guide on 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Properties
This compound is a substituted aromatic compound. Its key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H5F4N[1] |
| Molecular Weight | 203.14 g/mol [1] |
| CAS Number | 239087-11-7[1] |
Molecular Structure
The structure of this compound consists of a central benzene ring. This ring is substituted with a fluoro group at the second position, a trifluoromethyl group at the fourth position, and an acetonitrile group at the first position.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would outline the specific reagents, reaction conditions, and analytical techniques (such as NMR, mass spectrometry, and HPLC) used to synthesize and characterize the molecule. For professionals seeking to utilize this compound, sourcing it from a reputable chemical supplier who provides a certificate of analysis is standard practice. The information provided, such as the CAS number 239087-11-7, is crucial for accurate identification and procurement.[1]
References
An In-depth Technical Guide to the Spectral Analysis of Phenylacetonitrile Derivatives
To provide a practical and illustrative guide, this report presents a detailed analysis of the closely related and well-characterized compound, 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2). The spectral characteristics of this analog serve as a valuable reference point for researchers working with fluorinated phenylacetonitrile derivatives.
Spectral Data Summary
The following tables summarize the key spectral data for 4-(trifluoromethyl)phenylacetonitrile. These values provide a baseline for interpreting the spectra of related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The data below for 4-(trifluoromethyl)phenylacetonitrile were obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Trifluoromethyl)phenylacetonitrile
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₂ (Acetonitrile) | 3.82 | 22.8 |
| C-CN (Aromatic) | - | 129.5 |
| CH (Aromatic, ortho to CH₂CN) | 7.45 (d) | 128.2 |
| CH (Aromatic, meta to CH₂CN) | 7.65 (d) | 126.1 |
| C-CF₃ (Aromatic) | - | 131.5 (q) |
| CN (Nitrile) | - | 117.5 |
| CF₃ | - | 123.9 (q) |
Data sourced from theoretical and experimental studies. A detailed analysis can be found in the Bulgarian Journal of Physics.[1]
Table 2: ¹⁹F NMR Spectral Data for 4-(Trifluoromethyl)phenylacetonitrile
| Functional Group | ¹⁹F NMR Chemical Shift (δ) (ppm) | Multiplicity |
| -CF₃ | -62.8 | Singlet (s) |
Note: The ¹⁹F NMR chemical shift is relative to a CFCl₃ standard.
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Key IR Absorption Bands for 4-(Trifluoromethyl)phenylacetonitrile
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3415 - 3300 | C-H Stretching (Aromatic) | Medium |
| 2253 | C≡N Stretching (Nitrile) | Strong |
| 1700 - 1560 | C-H In-plane Bending | Medium |
| 1325 | C-F Stretching (in CF₃) | Strong |
| 1180 - 1110 | C-F Symmetric & Asymmetric Stretching | Strong |
| 850 | C-H Out-of-plane Bending (para-subst.) | Strong |
Data compiled from the NIST Chemistry WebBook and published research.[1][2] The strong absorption band for the nitrile group (C≡N) is a highly characteristic feature. The trifluoromethyl group gives rise to several strong C-F stretching bands.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Major Mass Fragments for 4-(Trifluoromethyl)phenylacetonitrile (Electron Ionization)
| m/z Value | Proposed Fragment Identity | Relative Abundance |
| 185 | [M]⁺ (Molecular Ion) | High |
| 184 | [M-H]⁺ | Moderate |
| 166 | [M-F]⁺ (Loss of a fluorine atom) | Low |
| 116 | [M-CF₃]⁺ (Loss of trifluoromethyl group) | High |
| 89 | [C₇H₅]⁺ (Tropylium ion derivative) | Moderate |
Data sourced from the PubChem and NIST databases.[3][4] The molecular ion peak at m/z 185 confirms the molecular weight of the compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectral data acquisition. The following are generalized protocols applicable to the analysis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.
-
¹⁹F NMR: Acquire with proton decoupling to simplify the spectra. ¹⁹F is a highly sensitive nucleus, often requiring fewer scans than ¹³C NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in ¹H and ¹⁹F NMR to determine the relative number of nuclei.
IR Spectroscopy
-
Technique Selection: Attenuated Total Reflectance (ATR) is a common and convenient method for solids and liquids. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate. This is automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place a small amount of the sample directly on the ATR crystal or use the prepared salt plate.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a nonpolar DB-5ms column).
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.
Visualization of Experimental Workflow
The logical flow from sample to final structural confirmation can be visualized to better understand the interplay of these analytical techniques.
Caption: Workflow for spectroscopic analysis and structure elucidation.
References
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. This document is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound is a fluorinated aromatic nitrile that serves as a versatile building block in medicinal chemistry and materials science.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 222-223 °C[3] |
| Flash Point | 107.78 °C[3] |
| Density | 1.364 g/cm³[3] |
| CAS Number | 80141-94-2[2] |
Safety and Hazard Information
Proper handling of this compound is crucial due to its potential health hazards. The following table summarizes its classification and associated risks.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] | |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[2] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[3] |
Precautionary Measures
When working with this compound, the following precautionary statements should be strictly followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First-Aid Measures
In case of exposure, the following first-aid procedures should be implemented immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4] |
| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous combustion products: Combustion may produce toxic fumes including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[3]
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal precautions: Wear respiratory protection. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Handle under an inert atmosphere.
-
Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Personal Protective Equipment
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on general methods for the preparation of phenylacetonitriles.[3][5]
Materials and Reagents
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (or Potassium cyanide)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous layer, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 5% HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications in Drug Discovery
Fluorinated compounds are of significant interest in drug discovery due to their ability to modulate physicochemical and pharmacokinetic properties of molecules.[1] this compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the nitrile group can be a precursor to other functional groups or act as a pharmacophore itself.
Caption: Potential role in modulating a generic signaling pathway.
Disclaimer
This document is intended for informational purposes only and is not a substitute for professional safety training and judgment. The user is solely responsible for all decisions regarding the safe handling of this chemical. The information provided is believed to be accurate but is not warranted to be so. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
Solubility Profile of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related molecules to predict its solubility characteristics. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of a new chemical entity, such as this compound, in a laboratory setting.
Predicted Solubility Characteristics
Based on the chemical structure of this compound, which features a polar nitrile group and a highly fluorinated phenyl ring, a qualitative solubility profile can be inferred. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule. Consequently, this compound is expected to exhibit limited solubility in aqueous and polar protic solvents. Conversely, it is predicted to be more soluble in non-polar organic solvents. This behavior is consistent with observations for other fluorinated phenylacetonitrile derivatives.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound is not publicly available. The following table is provided as a template for researchers to populate with experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-Flask | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 N Hydrochloric Acid | 25 | Shake-Flask | ||
| 0.1 N Sodium Hydroxide | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a new chemical entity, such as this compound, using the shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.
Objective: To determine the equilibrium solubility of a compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dichloromethane, hexane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Spatula
-
Pipettes and pipette tips
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and other necessary glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure only the dissolved compound is measured.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of a new chemical entity.
Caption: A flowchart of the experimental workflow for determining the solubility of a chemical compound.
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Comprehensive Technical Guide for Chemical Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. This technical guide provides an in-depth overview of the chemical properties, a detailed synthetic protocol, and the potential applications of this versatile chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Chemical Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| CAS Number | 239087-11-7 |
| Appearance | Not specified in readily available sources |
| Boiling Point | Not specified in readily available sources |
| Melting Point | Not specified in readily available sources |
| Purity | Typically ≥97% |
Synthesis of this compound
A plausible multi-step synthesis of this compound is outlined below, starting from commercially available 4-(trifluoromethyl)aniline. This synthetic route is based on established and reliable organic transformations.
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline
Step 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol
-
Diazotization: Dissolve 2-Fluoro-4-(trifluoromethyl)aniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then carefully heated to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. The product can be extracted with an organic solvent and purified by distillation or chromatography.
Step 3: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Dissolve 2-Fluoro-4-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent. A common method is the use of phosphorus tribromide (PBr₃). Alternatively, a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) can be employed for a milder reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification by column chromatography or distillation will afford the final product, this compound.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve cell membrane permeability. Phenylacetonitrile derivatives are common precursors to a variety of heterocyclic compounds and substituted phenethylamines, which are prevalent motifs in many drug classes.
While a specific, publicly available synthesis of a marketed drug explicitly detailing the use of this compound was not identified in the conducted search, its structural motifs are present in several classes of therapeutic agents, particularly kinase inhibitors. The general role of such an intermediate in the synthesis of a hypothetical kinase inhibitor is depicted below.
Role as a Chemical Intermediate in Kinase Inhibitor Synthesis
Caption: Generalized workflow for the use of the title compound in kinase inhibitor synthesis.
In a typical synthetic sequence, the nitrile group of this compound can be hydrolyzed to the corresponding phenylacetic acid. This carboxylic acid can then be coupled with a variety of amine-containing fragments to form an amide bond, a key structural feature in many kinase inhibitors. Subsequent chemical transformations, such as cyclization reactions, can then be employed to construct the final heterocyclic core of the target kinase inhibitor.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on safety data sheets for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other specialty chemicals. Its synthesis, while multi-stepped, relies on well-established chemical reactions. The unique substitution pattern on the aromatic ring makes it an attractive building block for introducing fluorine and trifluoromethyl groups, which can confer desirable properties to the target molecules. Further research into the applications of this intermediate is likely to uncover new and valuable uses in various areas of chemical science.
An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, predicted reactivity, stability profile under various conditions, and standardized protocols for its evaluation.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile with the molecular formula C₉H₅F₄N. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-(Trifluoromethyl)phenylacetonitrile | 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile |
| CAS Number | 239087-11-7[2] | 2338-75-2[3] | 220227-59-8[4] |
| Molecular Formula | C₉H₅F₄N[2] | C₉H₆F₃N[3] | C₉H₅F₄N[4] |
| Molecular Weight | 203.14 g/mol [2] | 185.15 g/mol [3] | 203.14 g/mol [4] |
| Physical Form | Solid (predicted) | Solid[3] | Not specified |
| Melting Point | Not available | 47-49 °C[3] | Not available |
| Boiling Point | Not available | 131-132 °C @ 20 mmHg[3] | Not available |
| Calculated LogP | Not available | 2.5[5] | 2.6[4] |
Reactivity Profile
The reactivity of this compound is primarily dictated by three functional components: the aromatic ring, the nitrile group, and the benzylic methylene group.
-
Aromatic Ring: The fluorine and trifluoromethyl substituents are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine.
-
Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring are acidic and can be removed by a base, forming a carbanion. This carbanion is a key intermediate for various carbon-carbon bond-forming reactions.
Incompatible Materials
Based on the reactivity of similar compounds, this compound should be stored away from:
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Strong Reducing Agents: Can potentially reduce the nitrile group.
-
Strong Acids and Bases: Can catalyze hydrolysis of the nitrile group.
Hazardous Decomposition Products
Upon combustion, this compound may produce hazardous gases including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen cyanide (HCN)
Stability Profile
Fluorinated compounds are generally characterized by enhanced metabolic and thermal stability.[6][7] The incorporation of a trifluoromethyl group, in particular, is a widely used strategy in drug design to improve the metabolic stability of molecules.[8]
General Storage Recommendations:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
The stability of this compound should be systematically evaluated using forced degradation studies to understand its intrinsic stability and to identify potential degradation products.
Experimental Protocols for Stability and Reactivity Assessment
The following are generalized protocols for assessing the stability of a pharmaceutical intermediate like this compound, based on ICH guidelines.[2][9][10]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][9]
Objective: To generate degradation products by exposing the compound to stress conditions more severe than accelerated stability testing.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material above its expected accelerated stability storage temperature (e.g., 60°C, 80°C, or higher).
-
Photostability: Exposing the solid or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions (and solid material for thermal and photostability) to the stress conditions for a defined period.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Aim for 5-20% degradation of the active substance to ensure that the secondary degradation products are not generated in significant amounts.[2]
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a chemical intermediate.
Potential Reactivity and Degradation Pathways
Caption: Potential reactivity and degradation pathways.
Conclusion
This compound is a versatile chemical intermediate with a reactivity profile dominated by its nitrile, benzylic methylene, and electron-deficient aromatic functionalities. Its stability is enhanced by the presence of the trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals for improving metabolic resistance. A thorough understanding of its stability and reactivity, guided by systematic forced degradation studies, is crucial for its effective use in the development of new, safe, and efficacious products.
References
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Commercial Sourcing and Technical Guide for 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry and drug discovery. This document details commercial suppliers, provides technical data, outlines a general experimental protocol for the synthesis of related compounds, and discusses its application in the development of novel therapeutics.
Commercial Suppliers
Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. This compound is available from a number of specialized chemical suppliers. The following table summarizes the offerings from key vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Cenmed | This compound | 239087-11-7 | C₉H₅F₄N | ≥97% | 5g |
| CymitQuimica | This compound | 239087-11-7 | C₉H₅F₄N | 98% | 100mg, 250mg, 1g, 5g |
Note: Isomers of this compound, such as 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, are available from other suppliers including Oakwood Chemical and Amerigo Scientific. Researchers should verify the CAS number to ensure they are ordering the correct isomer for their specific application.
Applications in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely utilized strategy in modern drug design to enhance a compound's pharmacological profile. These modifications can significantly impact properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] this compound serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The phenylacetonitrile scaffold itself is a common feature in various biologically active compounds.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are proprietary to the commercial suppliers, a general method for the synthesis of substituted phenylacetonitriles can be adapted. The following is a representative protocol for the cyanation of a substituted benzyl halide.
Synthesis of Substituted Phenylacetonitriles via Nucleophilic Substitution
This protocol describes the synthesis of a phenylacetonitrile derivative from the corresponding benzyl bromide.
Materials:
-
Substituted benzyl bromide (e.g., 2-Fluoro-4-(trifluoromethyl)benzyl bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl bromide in a mixture of ethanol and water.
-
Add sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with a significant volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or column chromatography to yield the desired phenylacetonitrile.[3]
Visualizing Workflows and Pathways
To aid in the conceptualization of the procurement and synthesis processes, the following diagrams have been generated.
Caption: Sourcing workflow for acquiring chemical reagents.
Caption: A generalized pathway for the synthesis of phenylacetonitriles.
References
The Rising Profile of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that is emerging as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties, including altered lipophilicity, metabolic stability, and electronic characteristics, make it a highly sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the potential applications of this compound, supported by inferred synthetic protocols and a summary of its role in the development of cutting-edge chemical entities.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile [1]
| Property | Value |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 203.03581181 Da |
| Topological Polar Surface Area | 23.8 Ų |
| Heavy Atom Count | 14 |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis of this compound is not prominently published. However, a standard and widely applicable method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.[2] Based on the synthesis of the analogous o-trifluoromethylphenylacetonitrile, a representative protocol for the preparation of this compound from 2-fluoro-4-(trifluoromethyl)benzyl bromide can be proposed.[3]
Inferred Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific substrate.[3]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Potassium cyanide (or sodium cyanide)
-
Ethanol
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water.
-
Add an excess of potassium cyanide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours, as in the reference protocol).[3] The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with a large volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
The following diagram illustrates the general workflow for this synthesis.
Potential Research Applications
The primary application of this compound in research is as a key intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties. The "2-fluoro-4-(trifluoromethyl)phenyl" moiety has been identified in several patented compounds, indicating the importance of its precursors.
Synthesis of PRMT5 Inhibitors for Cancer Therapy
Protein Arginine Methyltransferase 5 (PRMT5) is a validated target in oncology, and its inhibition has shown promise in the treatment of various cancers. Several patent applications for PRMT5 inhibitors describe molecules containing the 2-fluoro-4-(trifluoromethyl)phenyl group. Although the synthesis of the intermediate is not always detailed, its presence in the final product points to its crucial role. These inhibitors are designed to be potent and selective, and the specific substitution pattern of the phenyl ring is often critical for achieving the desired pharmacological profile.
Development of Nuclear Receptor Modulators
The 2-fluoro-4-(trifluoromethyl)phenyl scaffold has been incorporated into compounds designed as nuclear receptor modulators. These modulators can target a variety of receptors and have potential applications in the treatment of metabolic diseases, inflammation, and cancer. The unique electronic properties conferred by the fluorine and trifluoromethyl groups can influence the binding affinity and selectivity of the final compound for its target receptor.
Preparation of Sodium Channel Inhibitors
Compounds containing the 2-fluoro-4-(trifluoromethyl)phenyl group have also been investigated as sodium channel inhibitors. These inhibitors have potential therapeutic uses in the management of pain, epilepsy, and other neurological disorders. The specific fluorination pattern of the aromatic ring can impact the interaction of the molecule with the sodium channel protein.
The logical relationship for the application of this compound as a synthetic intermediate is depicted in the following diagram.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. While detailed public data on this specific compound is limited, its structural motifs are present in a number of patented, biologically active molecules. The inferred synthetic route via cyanation of the corresponding benzyl bromide is a plausible and established method for its preparation. As research into fluorinated compounds continues to expand, the demand for and applications of specialized building blocks like this compound are expected to grow, making it a compound of considerable interest to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds utilizing 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a key starting material. The inclusion of a fluorine atom and a trifluoromethyl group on the phenyl ring makes this reagent a valuable building block for introducing these moieties into new chemical entities, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
Introduction to the Reactivity of this compound
This compound is an activated phenylacetonitrile derivative. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the acidity of the benzylic protons, facilitating the formation of a carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions. The nitrile group itself can also undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine. Furthermore, the activated nature of the molecule makes it a suitable component in cyclocondensation reactions for the synthesis of heterocyclic systems.
Application Note 1: Synthesis of Novel Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol details the use of this compound as the active methylene component in the Gewald reaction, leading to the formation of a novel 2-amino-3-cyano-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiophene derivative.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol as the solvent (approximately 10 mL per gram of phenylacetonitrile).
-
To this stirred suspension, add morpholine (0.5 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Data Presentation:
| Compound | Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Physical State |
| 2-Amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile | This compound | Cyclohexanone, Sulfur | Morpholine | Ethanol | 4 | 75-85 | Yellow Solid |
Note: Yields are hypothetical and based on typical Gewald reactions. Actual yields may vary.
Experimental Workflow:
Caption: Workflow for the synthesis of a novel 2-aminothiophene.
Application Note 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetic Acid via Nitrile Hydrolysis
The nitrile functionality of this compound can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation provides a straightforward route to 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (approximately 20 mL per gram of nitrile).
-
Add sodium hydroxide pellets (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. The product can be further purified by recrystallization if necessary.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Physical State |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | This compound | NaOH, HCl | Ethanol/Water | 6 | 85-95 | White Solid |
Note: Yields are hypothetical and based on typical nitrile hydrolysis reactions. Actual yields may vary.
Signaling Pathway Diagram (Logical Relationship):
Caption: Logical pathway for the hydrolysis of the nitrile.
References
Application Notes and Protocols: The Role of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in the Development of the BTK Inhibitor Rilzabrutinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a key starting material in the synthesis of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, rilzabrutinib. This document includes in vitro and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a critical building block in the synthesis of rilzabrutinib (formerly PRN1008), an oral, reversible covalent inhibitor of Bruton's tyrosine kinase.[1][2] BTK is a crucial signaling enzyme in B-cells and other immune cells, making it a key target for the treatment of various autoimmune diseases and B-cell malignancies.[3][4] Rilzabrutinib has shown significant promise in clinical trials for immune thrombocytopenia (ITP) and other immune-mediated disorders.[5][6] The unique substitution pattern of the phenyl ring in this compound is essential for the desired potency and selectivity of rilzabrutinib.
Quantitative Data
The following tables summarize the in vitro potency and clinical efficacy of rilzabrutinib.
Table 1: In Vitro Inhibitory Activity of Rilzabrutinib
| Target | IC50 (nM) | Reference |
| Bruton's tyrosine kinase (BTK) | 1.3 | [7] |
| Tec kinase | 0.8 | [7] |
| BTK (C481S mutant) | 1.2 | [8] |
Table 2: Clinical Trial Data for Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase 3 Study
| Endpoint | Rilzabrutinib (n=133) | Placebo (n=69) | p-value | Reference |
| Durable Platelet Response | 23% | 0% | <0.0001 | [5] |
| Overall Platelet Response | 65% | 33% | - | [5] |
| Median Time to First Platelet Response | 36 days | Not Achieved | <0.0001 | [5] |
Signaling Pathway
Rilzabrutinib targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. It also plays a role in Fcγ receptor (FcγR) signaling in macrophages. By inhibiting BTK, rilzabrutinib effectively blocks the downstream signaling cascades that lead to B-cell proliferation and autoantibody production, as well as macrophage-mediated phagocytosis of antibody-coated platelets.[9][10]
References
- 1. (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile | C36H40FN9O3 | CID 118325989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]
- 3. What is Rilzabrutinib used for? [synapse.patsnap.com]
- 4. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and key reactions of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to target compounds, making it a valuable intermediate in the development of novel therapeutics and advanced materials.
Chemical Properties and Safety Information
| Property | Value |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| CAS Number | 239087-11-7 |
Safety Precautions: this compound is a potentially hazardous chemical. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the corresponding benzyl bromide via a nucleophilic substitution reaction with a cyanide salt. The reaction conditions are adapted from established procedures for similar trifluoromethylated phenylacetonitriles.[1]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol, absolute
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium cyanide (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Expected Yield: 75-85%
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 2-Fluoro-4-(trifluoromethyl)benzyl bromide | NaCN | Ethanol/Water | 4-6 h | Reflux | 75-85 | >95 (after purification) |
Application in Multi-Step Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The nitrile group can be readily transformed into other functional groups, and the phenyl ring can be further functionalized.
Experimental Workflow: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
The following workflow illustrates the use of this compound in the synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer.[2][3][4]
Caption: Multi-step synthesis of a JAK inhibitor precursor.
Detailed Protocols for Key Reactions
Protocol 2: α-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the α-carbon of this compound.[5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Alkylation with Ethyl Iodide:
| Starting Material | Base | Alkylating Agent | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | NaH | Ethyl Iodide | DMF | 4 h | 0 °C to RT | 80-90 |
Protocol 3: Hydrolysis to 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
This protocol outlines the hydrolysis of the nitrile to the corresponding carboxylic acid.[6][7]
Materials:
-
This compound
-
Sulfuric acid, concentrated
-
Water, deionized
-
Sodium hydroxide (NaOH) solution (for workup)
-
Hydrochloric acid (HCl), concentrated (for workup)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the aqueous solution with a NaOH solution to pH > 12 to remove any unreacted starting material by extraction with diethyl ether.
-
Separate the aqueous layer and acidify with concentrated HCl to pH < 2.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
Quantitative Data Summary:
| Starting Material | Reagent | Reaction Time | Temperature | Yield (%) |
| This compound | H₂SO₄/H₂O | 2-4 h | Reflux | 85-95 |
Signaling Pathway Context: Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical pathway in the immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The synthesis of inhibitors targeting specific Janus kinases is a major focus of drug development.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. "Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d] pyrim" by Anonymous [tdcommons.org]
- 3. "Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyr" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan, M Kishore Kumar, M Ramakrishna, Chandrakanth Rao Sirigiri, Mukunda Reddy Panduga [tdcommons.org]
- 4. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key building block in modern drug discovery, particularly in the development of targeted therapies. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make this scaffold particularly valuable in the synthesis of kinase inhibitors, which are crucial in oncology and immunology.
This document provides detailed application notes on the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, along with experimental protocols and an overview of the relevant biological pathways.
Application in the Synthesis of JAK Inhibitors
This compound is a critical starting material for the synthesis of potent and selective JAK inhibitors. The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in the signaling of numerous cytokines and growth factors.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammatory conditions.
The 2-fluoro-4-(trifluoromethyl)phenyl moiety is a key pharmacophore in several JAK inhibitors. For instance, it is a component of Ruxolitinib, the first FDA-approved JAK1/JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[2][3] The trifluoromethyl group can enhance the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, while the fluorine atom can improve metabolic stability and cell permeability.[4]
Quantitative Data: In Vitro Activity of JAK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of Ruxolitinib and other relevant JAK inhibitors. This data highlights the potency and selectivity profile of compounds that can be synthesized using building blocks like this compound.
| Compound | Target | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [5] |
| JAK2 | 2.8 | [5] | |
| JAK3 | >400 | [5] | |
| TYK2 | 19 | [6] | |
| Tofacitinib | JAK1 | 1 | [5] |
| JAK2 | 20 | [5] | |
| JAK3 | 1 | [5] | |
| Baricitinib | JAK1 | 5.9 | [6] |
| JAK2 | 5.7 | [6] | |
| TYK2 | 53 | [6] | |
| Filgotinib | JAK1 | 10 | [5] |
| JAK2 | 28 | [5] |
Experimental Protocols
The following is a representative protocol for the synthesis of a key intermediate for a JAK inhibitor, utilizing this compound. This protocol is based on established synthetic routes for similar compounds.
Synthesis of (R)-3-cyclopentyl-3-(4-(trifluoromethyl)phenyl)propanenitrile
This protocol describes the synthesis of a key intermediate analogous to a precursor of Ruxolitinib, demonstrating the utility of this compound.
Materials:
-
This compound
-
(R)-cyclopentylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a stream of nitrogen. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and decant the hexanes.
-
Addition of Reagents: Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of (R)-cyclopentylacetonitrile (1.1 equivalents) in anhydrous DMF (5 mL) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Coupling Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the desired product, (R)-3-cyclopentyl-3-(4-(trifluoromethyl)phenyl)propanenitrile.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[7] The binding of a ligand to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[8] Ruxolitinib and similar inhibitors act by blocking the kinase activity of JAKs, thereby inhibiting this signaling cascade.[3][9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of a JAK inhibitor using this compound and its subsequent biological evaluation.
Caption: Workflow for synthesis and evaluation of a JAK inhibitor.
References
- 1. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 8. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]
- 9. US20220056035A1 - Process and intermediates for preparing a jak inhibitor - Google Patents [patents.google.com]
Application of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in Agrochemical Synthesis
Introduction
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key intermediate in the synthesis of a variety of agrochemicals, particularly insecticides and herbicides. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly enhances the biological activity and metabolic stability of the final products. This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of phenylpyrazole insecticides, a major class of crop protection agents.
Application in the Synthesis of Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that act as GABA-gated chloride channel antagonists in insects. The 2-fluoro-4-(trifluoromethyl)phenyl moiety is a common structural feature in this class of compounds, contributing to their high efficacy. The synthesis of the core pyrazole structure can be achieved through the cyclization of a 1,3-dicarbonyl equivalent with a hydrazine derivative. This compound serves as a precursor to the required 1,3-dicarbonyl synthon.
A plausible and efficient synthetic pathway involves the conversion of the phenylacetonitrile to a β-keto nitrile, which then undergoes cyclization to form the pyrazole ring. This multi-step synthesis provides a versatile route to a range of phenylpyrazole insecticides.
Experimental Protocols
The following protocols detail a representative synthesis of a phenylpyrazole insecticide intermediate starting from this compound.
Step 1: Hydrolysis of this compound to 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
This step involves the conversion of the nitrile group to a carboxylic acid.
-
Reaction:
-
Reagents and Solvents:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
-
Procedure:
-
To a stirred solution of this compound in water, slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
-
Step 2: Esterification of 2-Fluoro-4-(trifluoromethyl)phenylacetic acid to Ethyl 2-Fluoro-4-(trifluoromethyl)phenylacetate
The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reaction.
-
Reaction:
-
Reagents and Solvents:
-
2-Fluoro-4-(trifluoromethyl)phenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)phenylacetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After completion of the reaction, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Ethyl 2-Fluoro-4-(trifluoromethyl)phenylacetate.
-
Step 3: Formation of the β-Keto Nitrile Intermediate
This is a crucial step to generate the 1,3-dicarbonyl equivalent required for pyrazole synthesis. A common method is the Vilsmeier-Haack reaction.
-
Reaction:
-
Reagents and Solvents:
-
Ethyl 2-Fluoro-4-(trifluoromethyl)phenylacetate
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Sodium ethoxide
-
-
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this, add a solution of Ethyl 2-Fluoro-4-(trifluoromethyl)phenylacetate in DMF.
-
Allow the reaction to proceed at room temperature for several hours.
-
The reaction mixture is then poured into a solution of sodium ethoxide in ethanol.
-
The resulting mixture is stirred and then acidified to precipitate the β-keto nitrile.
-
The product is filtered, washed, and dried.
-
Step 4: Cyclization to form the Phenylpyrazole Core
The final step in forming the core heterocyclic structure.
-
Reaction:
-
Reagents and Solvents:
-
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the β-keto nitrile in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for a few hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired phenylpyrazole.
-
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) |
| 1 | This compound | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | 85-95 |
| 2 | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | Ethyl 2-Fluoro-4-(trifluoromethyl)phenylacetate | 90-98 |
| 3 | Ethyl 2-Fluoro-4-(trifluoromethyl)phenylacetate | 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-oxopropanenitrile | 70-85 |
| 4 | 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-oxopropanenitrile | 5-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole | 80-90 |
Diagrams
Caption: Synthetic workflow for a phenylpyrazole intermediate.
This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols outlined above demonstrate a reliable pathway to phenylpyrazole insecticides, highlighting the strategic importance of this intermediate in modern agrochemical research and development. The fluorinated substitution pattern imparts desirable properties to the final products, leading to more effective and environmentally compatible crop protection solutions. Further derivatization of the synthesized phenylpyrazole core can lead to a wide array of potent insecticides.
Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on the transformation of the nitrile functional group, a key reactive handle for molecular elaboration.
Introduction
This compound is a substituted aromatic nitrile containing both a fluorine atom and a trifluoromethyl group. These fluorine substituents impart unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, making this scaffold attractive for the development of novel pharmaceuticals and agrochemicals. The cyano group can be readily converted into other valuable functional groups, such as carboxylic acids and amines, providing access to a wide array of chemical entities.
Key Derivatization Reactions
Two fundamental derivatization pathways for this compound are the hydrolysis of the nitrile to a carboxylic acid and its reduction to a primary amine. These transformations open up avenues for further synthetic modifications, including amide bond formation, esterification, and reductive amination.
Table 1: Summary of Quantitative Data for Derivatization Reactions
| Derivative Product Name | Starting Material | Reaction Type | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | This compound | Hydrolysis | Sulfuric Acid, Water | - | 3 hours | Reflux | ~85 (estimated) | >95 (typical) |
| 2-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine | This compound | Reduction | Lithium Aluminum Hydride (LAH) | Diethyl ether or THF | 4 hours | Reflux | >90 (typical) | >95 (typical) |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
This protocol describes the conversion of the nitrile group to a carboxylic acid via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq).
-
Slowly and with stirring, add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (sufficient to ensure stirring).
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice.
-
The product, 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the final 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
Expected Outcome:
This procedure is expected to yield 2-Fluoro-4-(trifluoromethyl)phenylacetic acid as a white to off-white solid with a yield of approximately 85%. The purity of the product can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Protocol 2: Reduction of this compound to 2-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
This protocol outlines the reduction of the nitrile group to a primary amine using a powerful reducing agent, Lithium Aluminum Hydride (LAH).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the LAH suspension at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine.
-
The product can be further purified by distillation or chromatography if necessary.
Expected Outcome:
This reduction typically affords the primary amine in high yield (>90%) as an oil or low-melting solid. The purity should be assessed by NMR and GC-MS.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described derivatization procedures.
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for the reduction of this compound.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a key fluorinated building block in modern medicinal chemistry and agrochemical research. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Consequently, robust and scalable synthetic routes to intermediates like this compound are of critical importance for the efficient development of new chemical entities.
These application notes provide a comprehensive overview of a representative two-step synthesis for this compound on a large scale. The process involves the initial free-radical bromination of 2-fluoro-4-(trifluoromethyl)toluene to yield the benzyl bromide intermediate, followed by a nucleophilic substitution with sodium cyanide.
Overall Synthesis Scheme
The proposed large-scale synthesis is a two-step process starting from commercially available 2-fluoro-4-(trifluoromethyl)toluene.
Figure 1: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl bromide
The first step involves the side-chain bromination of 2-fluoro-4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN). This method is a standard procedure for benzylic brominations.[5][6]
Experimental Protocol: Radical Bromination
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-fluoro-4-(trifluoromethyl)toluene and a solvent such as carbon tetrachloride or acetonitrile. The reactor should be equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 77-82°C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude 2-fluoro-4-(trifluoromethyl)benzyl bromide can be purified further by vacuum distillation if required.
Quantitative Data (Based on Analogous Reactions)
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Fluoro-4-(trifluoromethyl)toluene | - |
| Reagents | N-Bromosuccinimide (1.1 eq), AIBN (0.02 eq) | [5] |
| Solvent | Carbon Tetrachloride | [5] |
| Temperature | Reflux (77-80°C) | [4] |
| Reaction Time | 2-4 hours | [7] |
| Typical Yield | 80-90% | [6] |
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the bromide in the benzyl bromide intermediate is displaced by a cyanide anion. This is a common and effective method for synthesizing arylacetonitriles.
Experimental Protocol: Cyanation
-
Reactor Setup: In a separate reactor equipped for reflux and stirring, prepare a solution of sodium cyanide (NaCN) in a mixture of ethanol and water.
-
Reagent Addition: Slowly add the crude or purified 2-fluoro-4-(trifluoromethyl)benzyl bromide from Step 1 to the cyanide solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) and maintain for 18-24 hours. Monitor the reaction's completion by GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with a large volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium carbonate or potassium carbonate.
-
Isolation: Remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.
Quantitative Data (Based on Analogous Reactions)
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | - |
| Reagents | Sodium Cyanide (1.2-1.5 eq) | - |
| Solvent | Ethanol/Water mixture (e.g., 4:1 v/v) | - |
| Temperature | Reflux (80-85°C) | - |
| Reaction Time | 18-24 hours | - |
| Typical Yield | 75-85% | - |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the large-scale synthesis process.
Figure 2: Detailed experimental workflow from starting materials to final product purification.
Safety and Handling Considerations
-
Toxicity: Sodium cyanide is highly toxic and must be handled with extreme care in a well-ventilated area, following all institutional safety protocols. All waste containing cyanide must be quenched and disposed of according to hazardous waste regulations.
-
Corrosivity: Reagents such as N-bromosuccinimide and the hydrogen bromide byproduct can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.
-
Reaction Control: Both reaction steps can be exothermic. For large-scale synthesis, careful control of reagent addition rates and efficient reactor cooling are essential to prevent runaway reactions.
-
Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting; alternative solvents like acetonitrile or cyclohexane should be considered for the bromination step in modern industrial processes. Diethyl ether is highly flammable. All solvent handling should be performed in a fume hood or ventilated enclosure.
References
- 1. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 2. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]
- 3. 2-Fluoro-4-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]
- 4. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]
- 5. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. krc.cecri.res.in [krc.cecri.res.in]
- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated heterocycles utilizing 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a key starting material. The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science to enhance biological activity, metabolic stability, and other physicochemical properties.
Introduction
This compound is a versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. Its activated methylene group adjacent to the nitrile and the electron-withdrawing nature of the fluorinated phenyl ring make it amenable to a range of cyclization and condensation reactions. This document outlines key synthetic transformations to produce valuable fluorinated pyrazoles and provides a foundational methodology for the exploration of other heterocyclic systems.
Synthesis of 3-Amino-5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole
The reaction of a phenylacetonitrile derivative with hydrazine hydrate is a common and effective method for the synthesis of 3-aminopyrazoles. The following protocol details the synthesis of 3-amino-5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole.
Reaction Scheme
Caption: Synthesis of a fluorinated aminopyrazole.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of nitrile), add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford the desired 3-amino-5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole.
Data Presentation
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 203.14 |
| Hydrazine Hydrate (80%) | 1.5 | 50.06 (anhydrous) |
| Product | Yield (%) | Physical State |
| 3-Amino-5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrazole | 75-85 | Off-white solid |
Note: The yield is typical and may vary based on reaction scale and purification efficiency.
General Workflow for Heterocycle Synthesis from this compound
The following diagram illustrates a general workflow for the synthesis of various fluorinated heterocycles starting from this compound. This workflow highlights the versatility of this starting material in accessing different heterocyclic cores through the selection of appropriate reaction partners.
Caption: Versatile synthesis of fluorinated heterocycles.
Potential Applications in Drug Discovery and Materials Science
Fluorinated heterocycles are of significant interest in various fields:
-
Medicinal Chemistry: The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. Pyrazole and pyridine cores are prevalent in numerous approved drugs.
-
Agrochemicals: Fluorinated compounds are widely used as herbicides, insecticides, and fungicides due to their enhanced biological activity.
-
Materials Science: The unique electronic properties of fluorinated organic molecules make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
These application notes provide a starting point for the synthesis of novel fluorinated heterocycles from this compound. The detailed protocol for aminopyrazole synthesis can be adapted and optimized for various research and development applications. Further exploration of different reaction partners, as outlined in the general workflow, can lead to a diverse library of valuable fluorinated compounds.
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields with 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields when working with 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material in Alkylation Reactions
Q: My alkylation reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A: Low conversion in the alkylation of phenylacetonitriles is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The electron-withdrawing effects of the fluorine and trifluoromethyl groups on this compound increase the acidity of the benzylic protons, which is favorable for deprotonation. However, other factors can hinder the reaction.
-
Inadequate Base: The chosen base may not be strong enough to fully deprotonate the phenylacetonitrile. While the benzylic protons are acidic, a sufficiently strong base is still required to generate the carbanion in high concentration.
-
Solution: Consider using a stronger base. If you are using a weaker base like a carbonate, switching to a stronger base like an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) or a hydride (e.g., sodium hydride) can significantly improve the deprotonation and subsequent alkylation.
-
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the generated carbanion and dissolving the reactants.
-
Solution: Employ a polar apathetic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the base and the intermediate carbanion, which can enhance the reaction rate.[1]
-
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LCMS to find the optimal temperature that promotes the reaction without leading to significant decomposition or side product formation.
-
-
Steric Hindrance: The alkylating agent may be too sterically hindered, preventing the nucleophilic attack of the carbanion.
-
Solution: If possible, use a less sterically hindered alkylating agent. If the structure of the alkylating agent cannot be changed, you may need to screen different bases and solvents to find conditions that can overcome the steric barrier.
-
Issue 2: Formation of Side Products in Knoevenagel Condensation
Q: I am observing significant side product formation in my Knoevenagel condensation of this compound with an aldehyde/ketone. How can I increase the selectivity towards the desired product?
A: The Knoevenagel condensation is a versatile reaction, but side reactions can lower the yield of the desired α,β-unsaturated product.
-
Self-Condensation of the Carbonyl Compound: If a strong base is used, it can promote the self-condensation of the aldehyde or ketone (an aldol reaction), especially if it is enolizable.
-
Solution: Use a weak base as a catalyst. Piperidine, pyridine, or ammonium acetate are common choices that are basic enough to catalyze the Knoevenagel condensation but not so strong as to cause significant self-condensation.
-
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to a Michael addition by the carbanion of this compound.
-
Solution: This can be minimized by using stoichiometric amounts of the reactants. Adding the phenylacetonitrile slowly to the reaction mixture can also help to keep its concentration low, reducing the likelihood of a Michael addition.
-
-
Hydrolysis of the Nitrile: If the reaction is run for an extended period in the presence of water and a base, the nitrile group can be hydrolyzed to a carboxylic acid.
-
Solution: Ensure that anhydrous conditions are used if possible. Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid over-reaction.
-
Issue 3: Difficulty in Hydrolyzing the Nitrile to the Carboxylic Acid
Q: I am struggling to achieve complete hydrolysis of the nitrile group in my product derived from this compound. What conditions should I use?
A: The hydrolysis of nitriles to carboxylic acids can be challenging, and the electron-withdrawing groups on the phenyl ring can influence the reaction rate. Both acidic and basic conditions can be used for hydrolysis.
-
Incomplete Hydrolysis under Acidic Conditions: Strong acids are typically required for the hydrolysis of nitriles.
-
Solution: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture to reflux. The reaction time can be long, so it is important to monitor the progress. A mixture of fuming sulfuric acid and boric acid has been used for the hydrolysis of trifluoromethyl groups, and a similar approach could be considered for the nitrile group.[2]
-
-
Incomplete Hydrolysis under Basic Conditions: Strong bases and high temperatures are also effective for nitrile hydrolysis.
-
Solution: Use a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide in water or a mixture of water and an alcohol. Heat the reaction to reflux for an extended period. Be aware that harsh basic conditions can sometimes lead to side reactions on other parts of the molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound?
A1: this compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the molecule?
A2: The fluorine and trifluoromethyl groups are both strongly electron-withdrawing. This has two main effects on the reactivity of this compound:
-
Increased Acidity of Benzylic Protons: The electron-withdrawing groups stabilize the negative charge of the carbanion formed upon deprotonation of the CH₂ group, making these protons more acidic than in unsubstituted phenylacetonitrile. This facilitates reactions that proceed through the carbanion, such as alkylations and condensations.
-
Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups make the aromatic ring electron-deficient, which can make it more susceptible to nucleophilic attack. However, the fluorine atom on the ring is generally not a good leaving group in SNAr unless the ring is highly activated.
Q3: What is the best way to store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Q4: How can I effectively purify the products of reactions involving this compound?
A4: The purification method will depend on the properties of the product. Common purification techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to obtain a high-purity product.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Data Presentation
The following tables summarize typical reaction conditions for key reactions involving phenylacetonitrile derivatives. These conditions can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Alkylation of Phenylacetonitriles
| Parameter | Condition | Reference |
| Base | 50% aq. NaOH | [3] |
| Phase Transfer Catalyst | Benzyltriethylammonium chloride | [3] |
| Alkylating Agent | Ethyl bromide | [3] |
| Solvent | Benzene/Water (biphasic) | [3] |
| Temperature | 28-35 °C | [3] |
| Yield | 78-84% (for 2-phenylbutyronitrile) | [3] |
Table 2: Representative Conditions for Knoevenagel Condensation of Phenylacetonitriles
| Parameter | Condition |
| Carbonyl Compound | Benzaldehyde |
| Base/Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Yield | Generally high |
Experimental Protocols
The following are representative protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Alkylation of this compound
This protocol is adapted from a general procedure for the phase-transfer-catalyzed alkylation of phenylacetonitrile.[3]
-
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride
-
Benzene (or another suitable organic solvent)
-
Water
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine this compound (1.1 eq), 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride (0.01 eq).
-
With vigorous stirring, add the alkyl halide (1.0 eq) dropwise, maintaining the reaction temperature between 28-35 °C.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Cool the reaction mixture and dilute with water and benzene.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Protocol 3: Hydrolysis to 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
This protocol is a general procedure for the acid-catalyzed hydrolysis of nitriles.[4]
-
Materials:
-
A derivative of this compound (e.g., the product from Protocol 1)
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add the nitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux. The reaction may require several hours to go to completion. Monitor the progress by TLC or LCMS.
-
After the reaction is complete, cool the mixture and carefully pour it over ice.
-
If the carboxylic acid precipitates, collect it by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: A general experimental workflow for reactions using this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Troubleshooting Side Products in 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating side products in reactions involving 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and manipulation of this compound.
Q1: I am observing a significant amount of a white, water-soluble solid in my reaction mixture after aqueous workup. What is it likely to be?
A: This is a common issue and the solid is likely the corresponding carboxylic acid, 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, or the intermediate amide, 2-Fluoro-4-(trifluoromethyl)phenylacetamide. The nitrile group of your product is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or near-neutral pH during your reaction and workup if the desired product is the nitrile.
-
Temperature Management: Avoid excessive heat, as hydrolysis is significantly accelerated at higher temperatures.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to limit exposure to hydrolytic conditions.
Q2: My reaction is producing a complex mixture of products, and I suspect over-alkylation. How can I improve the selectivity for mono-alkylation of the benzylic position?
A: The benzylic protons of this compound are acidic and can be removed by a base to form a carbanion, which can then be alkylated. However, the mono-alkylated product still possesses an acidic proton, making it susceptible to a second alkylation, leading to a di-alkylated side product.
Troubleshooting Steps:
-
Base Selection: Use a milder base or a stoichiometric amount of a strong base. Using a large excess of a strong base will favor di-alkylation.
-
Temperature Control: Perform the alkylation at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
-
Protecting Groups: In some cases, temporary protection of the acidic proton might be a viable strategy.
Q3: I am concerned about the potential for dimerization or polymerization of my phenylacetonitrile derivative. Is this a common issue?
A: Yes, under strongly basic conditions, phenylacetonitriles can undergo self-condensation reactions. The most relevant of these is the Thorpe-Ziegler reaction , which is an intramolecular condensation of dinitriles. While your starting material is not a dinitrile, an intermolecular version of this reaction, the Thorpe reaction , can occur, leading to the formation of a β-enaminonitrile dimer.[1][2]
Troubleshooting Steps:
-
Avoid Strong, Concentrated Bases: Use the mildest basic conditions necessary for your intended transformation.
-
Control Reaction Temperature: Higher temperatures can promote self-condensation.
-
Substrate Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction.
Q4: Are there any other less common side reactions I should be aware of?
A: Depending on the specific reagents and conditions used, other side reactions are possible:
-
Elimination Reactions: If there is a suitable leaving group on the carbon adjacent to the phenyl ring, elimination to form a styrene derivative can occur under basic conditions.
-
Reactions involving the Trifluoromethyl Group: While generally robust, under certain harsh conditions (e.g., strong reducing agents), the trifluoromethyl group could potentially undergo transformation.
-
Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring could be susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally less favorable than reactions at the benzylic position.
Data Presentation
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C₉H₆F₄O₂ | 222.14 | Appears as a more polar spot on TLC; distinct mass peak in GC-MS or LC-MS.[3] |
| 2-Fluoro-4-(trifluoromethyl)phenylacetamide | C₉H₇F₄NO | 221.15 | Intermediate polarity on TLC; characteristic amide peaks in IR and NMR spectra. |
| Di-[2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile | C₁₈H₁₀F₈N₂ | 426.28 | Higher molecular weight peak in MS; less polar than the starting material on TLC. |
| Thorpe Dimer (β-enaminonitrile) | C₁₈H₁₁F₈N₃ | 425.29 | Colored impurity; can be identified by NMR and MS; may be unstable. |
Experimental Protocols
1. General Protocol for Cyanation of 2-Fluoro-4-(trifluoromethyl)benzyl Bromide
This protocol is a general starting point for the synthesis of this compound from the corresponding benzyl bromide. Optimization of solvent, cyanide source, temperature, and reaction time may be necessary.
-
Materials: 2-Fluoro-4-(trifluoromethyl)benzyl bromide, sodium cyanide (or potassium cyanide), ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a slight excess (1.1 to 1.5 equivalents) of sodium cyanide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a large volume of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
2. Analytical Method for Side Product Identification by GC-MS
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Data Analysis: Identify the main product and side products by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
3. Analytical Method for Side Product Quantification by HPLC
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point. For separating fluorinated compounds and isomers, a pentafluorophenyl (PFP) column may offer better selectivity.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point.
-
Example Gradient: Start with 30-40% acetonitrile and ramp up to 90-100% acetonitrile over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 220 nm or 254 nm).
-
Quantification: Create calibration curves for the main product and any identified side products using certified reference standards to determine their concentrations in the reaction mixture.
Visualizations
The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting.
Caption: Main reaction and potential side reaction pathways.
Caption: A logical workflow for troubleshooting side products.
References
Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for this compound derivatives are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For instance, a combination of distillation followed by recrystallization or chromatography can yield purities exceeding 99.8%.[1]
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials such as 2-Fluoro-4-(trifluoromethyl)benzyl bromide, residual cyanide salts, and byproducts from side reactions. One common side reaction is the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if the reaction is performed under acidic or basic conditions at elevated temperatures. Other potential byproducts can arise from over-alkylation or reactions with solvent impurities.
Q3: My purified this compound is colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final purification step. The compound is dissolved in a suitable organic solvent, a small amount of activated carbon is added, and the mixture is stirred or gently heated before being filtered to remove the carbon. Subsequent purification by recrystallization or chromatography should then yield a colorless product.
Q4: Can the nitrile group hydrolyze during purification?
A4: Yes, the nitrile group is susceptible to hydrolysis, particularly in the presence of strong acids or bases and heat. To minimize hydrolysis, it is recommended to maintain neutral pH conditions during workup and purification. If acidic or basic washes are necessary, they should be performed at low temperatures and with brief exposure times.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling rate is too fast, causing the compound to separate as a liquid above its melting point. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation has not been initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available. If these fail, reduce the solvent volume by evaporation and allow it to cool again. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The chosen solvent may have too high a solubility for the compound even at low temperatures. | Concentrate the mother liquor and attempt a second crystallization. Before the next attempt, carefully determine the optimal solvent system by testing the solubility of the compound in various solvents at both room and elevated temperatures. |
| Crystals are discolored or contain visible impurities. | Rapid crystallization has trapped impurities within the crystal lattice. The activated carbon treatment was insufficient. | Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Ensure thorough mixing and sufficient contact time during activated carbon treatment. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The chosen mobile phase does not provide adequate resolution. The column may be overloaded with the sample. | Optimize the mobile phase by performing Thin Layer Chromatography (TLC) with various solvent systems. A less polar solvent system will generally increase retention on normal-phase silica. For fluorinated compounds, consider using a fluorinated stationary phase (e.g., PFP or TDF) which can offer different selectivity.[2] Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase. The sample may be poorly soluble in the mobile phase. | Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. |
| Product elutes too quickly with the solvent front. | The mobile phase is too polar. | Switch to a less polar mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. The column has run dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Apply gentle pressure to pack the column bed evenly. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for liquid derivatives and for removing non-volatile impurities.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency. Ensure all glassware is dry.
-
Vacuum Application : Connect the apparatus to a vacuum pump and a pressure gauge.
-
Heating : Gently heat the flask containing the crude this compound derivative using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at the expected boiling point under the applied pressure. For a related compound, 2-(trifluoromethyl)phenylacetonitrile, the boiling point is reported as 103-105 °C at 10 mmHg.[3] The boiling point of the target compound will be different but this provides a starting point for estimation.
-
Purity Analysis : Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline and the solvent system may require optimization.
-
Solvent Selection : Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) at room temperature and at the solvent's boiling point. An ideal solvent will have low solubility at room temperature and high solubility at its boiling point. A mixture of a soluble solvent (like ethyl acetate) and an anti-solvent (like hexanes) is often effective.[4]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying : Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for separating compounds with different polarities.
-
Stationary Phase : Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane). For highly fluorinated compounds, a pentafluorophenyl (PFP) stationary phase may provide better separation.[2]
-
Mobile Phase Selection : Determine a suitable mobile phase using TLC. A good mobile phase will give a retention factor (Rf) of approximately 0.3 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution : Elute the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table summarizes purity and yield data for the purification of a structurally similar compound, 2,4,5-trifluoro-phenylacetonitrile, which can serve as an estimate for what may be achievable for this compound derivatives.
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Distillation, Rectification, and Fractional Crystallization | Not specified | > 99.8% | 70-80% (synthesis yield) | [1] |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Logical flow for troubleshooting common recrystallization problems.
References
- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the nucleophilic substitution reaction (typically SN2) between 2-Fluoro-4-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) and an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2] This reaction replaces the halide with a nitrile group. Benzylic halides are particularly reactive in nucleophilic substitution reactions.[3]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors. The most common issues include:
-
Poor Quality Starting Material: The 2-Fluoro-4-(trifluoromethyl)benzyl halide precursor may be impure or may have degraded over time.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can drastically reduce yield.
-
Presence of Water: Moisture can lead to the hydrolysis of the nitrile product to form the corresponding carboxylic acid or amide, a common side reaction.[4]
-
Inefficient Stirring: In a heterogeneous mixture (e.g., solid KCN in a solvent), poor mixing can limit the reaction rate.
-
Competing Elimination Reaction: Although primary benzylic halides favor substitution, using a highly basic cyanide source under harsh conditions could promote a minor E2 elimination pathway.[5]
Q3: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?
Common impurities and side products in this synthesis include:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Hydrolysis Products: As mentioned, 2-Fluoro-4-(trifluoromethyl)phenylacetic acid or its corresponding amide can form if water is present in the reaction mixture.[4]
-
Dimerization Products: Small amounts of self-condensation or dimerization products of the starting benzyl halide may occur.
-
Isomeric Byproducts: While less common for this specific substrate, rearrangements are a possibility in reactions involving carbocation intermediates (SN1 pathway).
Q4: How can I best purify the final this compound product?
Purification strategies depend on the scale and nature of the impurities.
-
Extraction: A standard aqueous workup is the first step to remove the inorganic cyanide salts and other water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is effective for separating the desired nitrile from unreacted starting materials and less polar byproducts.
-
Vacuum Distillation: For larger scales, vacuum distillation is a viable method for purification, as arylacetonitriles are often high-boiling liquids.[1]
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding synthesis.
Caption: A flowchart for systematic troubleshooting of the synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions from literature for the synthesis of similar phenylacetonitrile derivatives, which can serve as a starting point for optimization.
| Starting Material | Cyanide Source | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Trifluoromethylbenzyl bromide | KCN | Ethanol / Water | Reflux | 20 | ~78% | [1] |
| 2,4,5-Trifluoro-benzyl chloride | NaCN | Ionic Liquid | 90 | 2 | 78.7% | [6] |
| 2,4,5-Trifluoro-benzyl chloride | NaCN | Ionic Liquid | 70 | 4 | 79.2% | [6] |
Detailed Experimental Protocol
This protocol is adapted from a known procedure for a structurally similar compound and should be a good starting point for the synthesis of this compound.[1]
Reaction Scheme:
Caption: Synthesis of the target compound via nucleophilic substitution.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 - 2.0 eq)
-
Absolute Ethanol
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-4-(trifluoromethyl)benzyl bromide, sodium cyanide (1.8 eq), absolute ethanol, and water. A typical solvent ratio might be 4:1 ethanol to water.
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Allow the reaction to proceed for 18-24 hours or until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, dilute the reaction mixture with a significant volume of water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by vacuum distillation or silica gel column chromatography to obtain the final product, this compound.[1]
Safety Note: Cyanide salts are extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An appropriate cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.
References
- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
stability of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guide
Issue: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
-
Question: Why am I observing variable purity results or new, unidentifiable peaks when analyzing my sample of this compound?
-
Answer: This issue can arise from the degradation of the compound. This compound, like many organic molecules, can be susceptible to degradation under certain conditions. The presence of impurities can also lead to inconsistent results. To troubleshoot this, consider the following:
-
Solvent Purity: Ensure that all solvents used for sample preparation and analysis are of high purity (e.g., HPLC or LC-MS grade). Impurities in the solvent can react with your compound.
-
Storage Conditions: Verify that the compound is stored under the recommended conditions, typically in a cool, dry, and dark place to prevent degradation from heat, moisture, and light.
-
Sample Preparation: Prepare samples fresh for analysis whenever possible. If samples must be stored, keep them at a low temperature (e.g., 2-8 °C or -20 °C) for a limited time. The stability of the compound in your chosen analytical solvent should be evaluated.
-
Forced Degradation Studies: To identify potential degradation products, it is recommended to perform forced degradation studies.[1][2][3] This involves intentionally exposing the compound to harsh conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to accelerate its breakdown. The resulting degradation products can then be characterized, helping to identify the unknown peaks in your chromatograms.
-
Issue: Poor solubility of the compound.
-
Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?
-
Answer: The solubility of fluorinated compounds can be variable. While the nitrile group provides some polarity, the trifluoromethyl group contributes to the hydrophobic character of the molecule.[4]
-
Solvent Selection: If you are experiencing solubility issues, try a range of solvents with varying polarities. Common organic solvents such as acetonitrile, chloroform, and other aprotic polar solvents may be suitable.[4] For aqueous solutions, the use of a co-solvent like DMSO or DMF might be necessary.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution process.
-
Warming: In some cases, gentle warming of the solution may improve solubility. However, be cautious as this could also accelerate degradation. It is advisable to first assess the thermal stability of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this exact molecule are not extensively documented in the public domain, based on its chemical structure, the following are potential degradation routes:
-
Hydrolysis of the Nitrile Group: The nitrile (-CN) group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (2-Fluoro-4-(trifluoromethyl)phenylacetic acid) or an amide intermediate.
-
Aromatic Substitution: The fluorinated benzene ring could potentially undergo nucleophilic aromatic substitution, although this is generally less common under typical experimental conditions.
-
Degradation of the Trifluoromethyl Group: While the C-F bond is very strong, under harsh conditions, degradation of the trifluoromethyl group could occur.[5]
A proposed logical diagram for potential degradation pathways is provided below.
Q2: How can I assess the stability of this compound in a specific solvent?
A2: A stability study using High-Performance Liquid Chromatography (HPLC) is a common and effective method.[6][7][8] A general protocol is outlined below. The goal is to monitor the concentration of the parent compound over time and detect the formation of any degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: While specific manufacturer recommendations should always be followed, generally, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration or freezing may be appropriate.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a chosen solvent.
1. Materials and Reagents:
-
This compound
-
High-purity solvent of interest (e.g., Acetonitrile, DMSO, Water with buffer)
-
HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in sealed vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light).
3. HPLC Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample solution.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may appear.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Quantify any significant degradation products that are formed.
The workflow for a typical stability study is illustrated in the following diagram.
References
- 1. pharmtech.com [pharmtech.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. kinampark.com [kinampark.com]
- 8. rjpn.org [rjpn.org]
potential degradation pathways of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Technical Support Center: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the . The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected impurities in my sample of this compound that has been stored for a prolonged period. What could be the cause?
A1: Prolonged storage, especially under suboptimal conditions (e.g., exposure to moisture, light, or elevated temperatures), can lead to the degradation of this compound. The primary nitrile functional group is susceptible to hydrolysis, which is one of the most common degradation pathways.
Troubleshooting:
-
Analyze Impurities: Utilize analytical techniques such as HPLC-MS or GC-MS to identify the mass of the impurity. A mass increase of 17 amu could indicate hydrolysis to the corresponding amide, while an increase of 18 amu could suggest hydrolysis to the carboxylic acid.
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q2: My reaction mixture containing this compound turned acidic over time. What potential degradation product could be causing this?
A2: The most likely cause of acidification is the hydrolysis of the nitrile group to form 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. This can occur in the presence of trace amounts of water, especially if the reaction is run under acidic or basic conditions, or at elevated temperatures.
Troubleshooting:
-
pH Monitoring: Regularly monitor the pH of your reaction mixture.
-
Use Anhydrous Solvents: Employ anhydrous solvents and reagents to minimize water content.
-
Control Temperature: If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis.
Q3: I am performing a reaction under strong acidic conditions (e.g., using a superacid) and observing significant degradation of my starting material. What is happening to the trifluoromethyl group?
A3: The trifluoromethyl (-CF3) group is generally stable; however, under harsh acidic conditions, such as in the presence of superacids, it can undergo protolytic defluorination.[1][2] This can lead to the formation of a variety of fluorinated and defluorinated byproducts.
Troubleshooting:
-
Milder Conditions: If the desired reaction chemistry allows, explore the use of milder acidic catalysts.
-
Reaction Time: Minimize the reaction time to reduce the extent of degradation.
-
In-situ Analysis: Use in-situ analytical techniques (e.g., process IR) to monitor the consumption of the starting material and the formation of byproducts in real-time.
Q4: Can the aromatic fluorine atom be displaced during my reaction?
A4: Yes, nucleophilic aromatic substitution (SNAr) is a potential reaction pathway. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for nucleophilic attack.[1] If your reaction mixture contains strong nucleophiles, displacement of the fluorine atom is possible.
Troubleshooting:
-
Nucleophile Choice: Be mindful of the nucleophilicity of the reagents in your reaction. If fluoride displacement is a problem, consider using less potent nucleophiles or protecting the susceptible position if feasible.
-
Product Analysis: Screen for byproducts where the fluorine atom has been substituted by the nucleophile present in your reaction.
Q5: I am conducting a photochemical reaction. Is this compound stable under UV irradiation?
Troubleshooting:
-
Protect from Light: If photodegradation is suspected, conduct experiments in amber glassware or protect the reaction vessel from light.
-
Control Wavelength: If using a photochemical reactor, carefully select the wavelength to target the desired transformation while minimizing unwanted degradation.
Potential Degradation Pathways
The primary potential degradation pathways for this compound are hydrolysis, and under more specific conditions, nucleophilic aromatic substitution and defluorination.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol is designed to evaluate the stability of this compound under hydrolytic conditions.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each condition, add a known volume of the stock solution to a vial.
-
Add the stressor solution (Water, 0.1 M HCl, or 0.1 M NaOH) to achieve the desired final concentration and solvent ratio (e.g., 50:50 acetonitrile:aqueous).
3. Stress Conditions:
-
Neutral: Stock solution + Water.
-
Acidic: Stock solution + 0.1 M HCl.
-
Basic: Stock solution + 0.1 M NaOH.
-
Incubate samples at a set temperature (e.g., 60 °C) in the water bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
4. Analysis:
-
Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Data Presentation
The results from the forced degradation study can be summarized in the following table format for easy comparison.
Table 1: Summary of Hydrolytic Degradation of this compound at 60 °C
| Time (hours) | % Parent Remaining (Neutral) | % Parent Remaining (Acidic - 0.1M HCl) | % Parent Remaining (Basic - 0.1M NaOH) |
| 0 | 100 | 100 | 100 |
| 2 | [Data] | [Data] | [Data] |
| 4 | [Data] | [Data] | [Data] |
| 8 | [Data] | [Data] | [Data] |
| 24 | [Data] | [Data] | [Data] |
Note: The table should be populated with the experimental data obtained.
References
strategies to minimize impurities in 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Our aim is to help you minimize impurities and optimize your synthetic protocols for a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing this compound is through the nucleophilic substitution of a 2-Fluoro-4-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide. This reaction is often facilitated by a phase-transfer catalyst in a biphasic solvent system to enhance reaction rates and yield.
Q2: What are the typical impurities I should expect in the synthesis of this compound?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-Fluoro-4-(trifluoromethyl)benzyl halide.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form 2-Fluoro-4-(trifluoromethyl)phenylacetamide and subsequently 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, especially if water is present under acidic or basic conditions.
-
Over-alkylation Products: The product itself has acidic benzylic protons and can undergo further reaction with the starting benzyl halide to form a diarylacetonitrile impurity.
-
Isocyanide Byproducts: Although generally minor, the formation of the isomeric 2-Fluoro-4-(trifluoromethyl)benzyl isocyanide can occur.
-
Solvent-Related Impurities: Impurities originating from the reaction solvent or byproducts of solvent degradation.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction's progress. By tracking the consumption of the starting material (2-Fluoro-4-(trifluoromethyl)benzyl halide) and the formation of the desired product, you can determine the optimal reaction time and prevent the formation of degradation products or byproducts from prolonged reaction times or elevated temperatures.
Q4: What are the recommended purification methods for obtaining high-purity this compound?
A4: A multi-step purification process is often necessary to achieve high purity. This typically involves:
-
Work-up: Quenching the reaction mixture with water and extracting the product into a suitable organic solvent.
-
Washing: Washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sodium bicarbonate) can remove acidic impurities like the corresponding carboxylic acid.
-
Drying: Drying the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the product from less volatile and more volatile impurities.
-
Recrystallization or Column Chromatography: For achieving very high purity, recrystallization from a suitable solvent system or column chromatography on silica gel may be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure the complete consumption of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. |
| Poor Quality of Starting Materials | Ensure the 2-Fluoro-4-(trifluoromethyl)benzyl halide is pure and free of contaminants. The cyanide salt should be dry and of high purity. |
| Inefficient Phase-Transfer Catalyst | If using a phase-transfer catalyst, ensure it is appropriate for the reaction conditions. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common choices. The catalyst loading should also be optimized. |
| Hydrolysis of the Product | Use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize the exposure of the reaction mixture to water, especially during work-up under non-neutral pH conditions. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Observed | Potential Cause | Recommended Solution |
| Unreacted Benzyl Halide | Insufficient reaction time or temperature, or a suboptimal stoichiometry of the cyanide salt. | Increase the reaction time, temperature, or the molar equivalent of the cyanide salt. Ensure efficient stirring to maximize interfacial contact. |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | Hydrolysis of the nitrile group due to the presence of water and acidic or basic conditions. | Use anhydrous conditions. During work-up, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. |
| Diarylacetonitrile (Over-alkylation product) | The product anion reacts with the starting benzyl halide. | Use a slight excess of the cyanide salt relative to the benzyl halide. Add the benzyl halide slowly to the reaction mixture to maintain its low concentration. |
Experimental Protocols
Key Experiment: Synthesis via Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (1.2 equivalents) and water.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents), to the aqueous solution.
-
In the dropping funnel, prepare a solution of 2-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in toluene.
-
Heat the aqueous cyanide solution to a gentle reflux and begin vigorous stirring.
-
Add the solution of the benzyl bromide dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes the impact of different reaction conditions on the purity of a similar compound, 2,4,5-trifluoro-phenylacetonitrile, which can provide insights for optimizing the synthesis of the target molecule.[1]
| Parameter Varied | Condition | Purity (%) | Yield (%) |
| Cyaniding Agent | Sodium Cyanide | 99.8 | 83.6 |
| Potassium Cyanide | 99.2 | 76.6 | |
| Molar ratio of NaCN | 1.15:1 | 99.8 | 83.6 |
| 2:1 | 98.1 | 80.7 | |
| 1:1 | 98.4 | 77.8 | |
| Reaction Temperature | 70 °C | 99.8 | 83.6 |
| 90 °C | 98.4 | 78.7 |
Data adapted from a patent for the synthesis of 2,4,5-trifluoro-phenylacetonitrile and should be considered as a general guide.[1]
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing common impurity issues.
References
influence of temperature on 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the influence of temperature on the compound's reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
Q2: How does temperature generally affect the stability of this compound?
A2: While specific thermal decomposition data for this compound is limited, substituted phenylacetonitriles can be susceptible to degradation at elevated temperatures. High temperatures can lead to side reactions such as polymerization or hydrolysis if moisture is present. For fluorinated compounds, thermal decomposition can sometimes result in the formation of smaller fluorinated molecules. It is advisable to store the compound in a cool, dry place and to use the lowest effective temperature for chemical reactions to minimize degradation.
Q3: What are the expected effects of temperature on nucleophilic substitution reactions involving this compound?
A3: In nucleophilic substitution reactions, temperature plays a crucial role. Generally, increasing the reaction temperature will increase the reaction rate. However, for aromatic systems, excessively high temperatures can lead to undesired side reactions, such as elimination or the formation of regioisomeric products. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the phenyl ring will influence the regioselectivity of nucleophilic aromatic substitution. Careful temperature control is essential to achieve the desired product with high selectivity.
Q4: Can temperature influence the outcome of reduction or hydrolysis of the nitrile group?
A4: Yes, temperature is a critical parameter for both the reduction and hydrolysis of the nitrile group.
-
Hydrolysis: The hydrolysis of nitriles to carboxylic acids or amides is typically accelerated by heat, often in the presence of strong acids or bases. However, elevated temperatures can also promote the degradation of the starting material or the product.
-
Reduction: The reduction of the nitrile to a primary amine is also temperature-dependent. The choice of reducing agent will dictate the optimal temperature range. Some reductions may require cooling to prevent over-reduction or side reactions, while others may need heating to proceed at a reasonable rate.
Troubleshooting Guides
Low Product Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or GC/MS. |
| Reaction temperature is too high, leading to decomposition. | Decrease the reaction temperature. Consider using a milder solvent or a more active catalyst to facilitate the reaction at a lower temperature. |
| Sub-optimal solvent choice for the given temperature. | Select a solvent with a boiling point appropriate for the desired reaction temperature to ensure consistent heating and prevent solvent evaporation. |
| Insufficient reaction time at the chosen temperature. | Increase the reaction time and continue to monitor the consumption of the starting material. |
Formation of Impurities or Byproducts
| Possible Cause | Troubleshooting Steps |
| Side reactions due to excessive heat. | Lower the reaction temperature. Analyze the byproducts to understand the nature of the side reactions (e.g., elimination, polymerization) and adjust the conditions accordingly. |
| Presence of moisture leading to hydrolysis of the nitrile group. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of starting material or product at the reaction temperature. | Perform a thermal stability test of your compound at the reaction temperature to assess its stability over the course of the experiment. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This is a generalized protocol and should be optimized for specific nucleophiles and reaction conditions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Reagent Addition: Add the nucleophile and any necessary base or catalyst to the solution.
-
Temperature Control: Heat the reaction mixture to the desired temperature using a temperature-controlled oil bath or heating mantle.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: A general workflow for chemical reactions involving this compound.
Caption: A logical diagram for troubleshooting low product yield in reactions.
managing scalability challenges with 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a fluorinated aromatic compound. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its chemical reactivity, making it a valuable building block in medicinal chemistry and agrochemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol [1][2] |
| Appearance | Liquid |
| Boiling Point | Not explicitly available, but related isomers have high boiling points (e.g., 131-132 °C/20 mmHg for the 4-CF₃ analog) |
| Solubility | Expected to have limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF. |
| CAS Number | 239087-11-7[3] |
Q2: What are the primary applications of this compound in drug development?
A2: This compound is primarily used as a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group is known to enhance properties like metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] It is a structural component of molecules investigated as inhibitors of various enzymes, including those involved in inflammatory and autoimmune diseases. For instance, analogous structures are found in drugs that target dihydroorotate dehydrogenase (DHODH) and Janus kinases (JAKs).[5][6][7][8]
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting a nucleophilic substitution at the benzylic position (the CH₂ group) and observing low yields of my desired product. What are the potential causes and solutions?
A: Low yields in nucleophilic substitution reactions with this substrate can stem from several factors related to its structure and reaction conditions.
Table 2: Troubleshooting Low Yields in Nucleophilic Substitution
| Potential Cause | Suggested Solution(s) |
| Steric Hindrance: The trifluoromethyl group ortho to the reaction center can sterically hinder the approach of the nucleophile. | - Use a less sterically bulky nucleophile if possible.- Increase the reaction temperature to overcome the activation energy barrier.- Employ a catalyst that can facilitate the reaction, such as a phase-transfer catalyst for biphasic reactions. |
| Poor Solubility of Reagents: The substrate and/or the nucleophile may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. | - Screen a variety of solvents to find one that dissolves all reactants. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices.- Gentle heating can improve solubility, but monitor for potential side reactions. |
| Deactivated Nucleophile: The nucleophile may be protonated or otherwise deactivated. | - If using a nucleophile that is the conjugate base of a weak acid, ensure the reaction is performed under sufficiently basic conditions. The use of a non-nucleophilic base (e.g., NaH, K₂CO₃) can be beneficial.- Ensure all reagents and solvents are anhydrous, as water can protonate many nucleophiles. |
| Side Reactions: The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups can make the benzylic protons acidic, leading to elimination side reactions in the presence of a strong base. | - Use a milder base or a stoichiometric amount of base.- Add the base slowly at a low temperature to control the reaction.- Consider using a nucleophile that is also a weak base. |
Issue 2: Incomplete Hydrolysis of the Nitrile Group
Q: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is sluggish and I'm recovering starting material. How can I drive the reaction to completion?
A: The hydrolysis of nitriles on electron-deficient aromatic rings can be challenging.
Table 3: Troubleshooting Incomplete Nitrile Hydrolysis
| Potential Cause | Suggested Solution(s) |
| Insufficiently Harsh Conditions: The electron-withdrawing groups on the phenyl ring can deactivate the nitrile group towards hydrolysis. | - Acidic Hydrolysis: Use a stronger acid (e.g., concentrated H₂SO₄) and a higher reaction temperature. Refluxing for an extended period (24-48 hours) may be necessary.- Basic Hydrolysis: Use a higher concentration of a strong base (e.g., 6M NaOH or KOH) and consider a co-solvent like ethanol or ethylene glycol to increase the boiling point and improve solubility. |
| Formation of a Stable Amide Intermediate: The hydrolysis may be stopping at the primary amide stage. | - For basic hydrolysis, ensure a sufficiently high temperature and prolonged reaction time to hydrolyze the amide.- For acidic hydrolysis, the addition of a nitrite source (e.g., NaNO₂) can sometimes help to convert the amide to the carboxylic acid. |
| Poor Solubility: The starting material may not be soluble in the aqueous acidic or basic solution. | - Use a co-solvent such as ethanol, methanol, or dioxane to create a homogeneous reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetic acid via Hydrolysis
This protocol is a representative procedure for the hydrolysis of the nitrile group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (10 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid in an ice bath.
-
A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure carboxylic acid.
Protocol 2: Alkylation of this compound
This protocol describes a general procedure for the alkylation at the benzylic position.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the THF to -78 °C (dry ice/acetone bath) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30 minutes to allow for complete deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise at -78 °C.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
The utility of this compound as a building block is often realized in the synthesis of pharmacologically active molecules. For instance, related structures are key components of drugs that modulate inflammatory pathways. A common target for such drugs is the Janus Kinase (JAK) family of enzymes, which are critical in cytokine signaling.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Caption: Synthetic pathways originating from this compound.
References
- 1. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 239087-11-7 [sigmaaldrich.com]
- 4. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 5. Leflunomide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and Alternative Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Phenylacetonitrile derivatives, in particular, serve as versatile building blocks for a diverse array of complex molecules. This guide provides an objective comparison of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile with other commercially available, electron-deficient phenylacetonitrile building blocks, offering insights into their reactivity and potential applications.
Introduction to Fluorinated Phenylacetonitriles
This compound is a valuable building block in drug discovery and agrochemical research.[1] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in various chemical transformations. The strong electron-withdrawing nature of these substituents can increase the acidity of the benzylic protons and activate the aromatic ring for certain reactions.[2]
This guide will compare this compound with two other building blocks that also feature electron-withdrawing groups: 4-Chloro-3-(trifluoromethyl)phenylacetonitrile and 3,4-Dichlorophenylacetonitrile . The comparison will focus on their physicochemical properties and their performance in key synthetic transformations, supported by representative experimental data and detailed protocols.
Physicochemical Properties
The substitution pattern on the phenyl ring directly impacts the physicochemical properties of these building blocks, which in turn can influence their reactivity, solubility, and the properties of the final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Calculated logP |
| This compound | C₉H₅F₄N | 203.14 | 239087-11-7 | 2.6 |
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | C₉H₅ClF₃N | 219.59 | 62006-53-7 | 3.1 |
| 3,4-Dichlorophenylacetonitrile | C₈H₅Cl₂N | 186.04 | 3218-49-3 | 2.5 |
Data sourced from PubChem and other chemical supplier databases.
Reactivity and Performance in Key Reactions
The electron-deficient nature of these building blocks makes them suitable substrates for a variety of cross-coupling and nucleophilic substitution reactions. The following sections provide a comparative overview of their expected reactivity in three common and important synthetic transformations.
Palladium-Catalyzed Cyanation (Synthesis)
The synthesis of these phenylacetonitrile building blocks often involves a palladium-catalyzed cyanation of the corresponding aryl halide. The efficiency of this reaction is a critical factor in the accessibility of the building block. While direct comparative studies are scarce, the general trend is that aryl bromides are more reactive than aryl chlorides in these couplings. The presence of electron-withdrawing groups on the aromatic ring generally facilitates the reaction.
Representative Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene
This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl halides in aqueous media.[3]
Materials:
-
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.66 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-5 mol%)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), zinc cyanide (0.66 equiv), palladium catalyst, and phosphine ligand.
-
Add a mixture of THF and water (e.g., 1:5 ratio, 3.0 mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 18 hours.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Expected Outcome: This reaction is expected to provide the desired this compound in good to excellent yields. Similar conditions can be applied to the synthesis of the chloro-analogs, although higher catalyst loadings or more forcing conditions might be necessary.
Caption: General workflow for the synthesis of phenylacetonitriles.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While the phenylacetonitrile moiety itself is not directly involved in the coupling, these building blocks can be further functionalized. For instance, if a leaving group is present on the ring, these molecules can act as coupling partners. The high electron deficiency of these rings can make the oxidative addition step in the catalytic cycle more favorable.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.[4]
Materials:
-
Aryl Halide (e.g., a brominated derivative of the phenylacetonitrile) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, dissolve the aryl halide and arylboronic acid in the solvent mixture.
-
Add the base and the palladium catalyst.
-
Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction is worked up by extraction and purified by chromatography.
Expected Performance: Due to the strong electron-withdrawing nature of the substituents, all three building blocks, when appropriately functionalized with a halide, are expected to be good coupling partners in Suzuki-Miyaura reactions. The fluoro- and chloro-substituents can also influence the regioselectivity of the coupling if multiple reactive sites are available.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the formation of C-N bonds. If these building blocks are prepared with a halogen on the aromatic ring, they can be coupled with a wide range of amines. The electron-deficient nature of the aromatic ring is generally beneficial for the oxidative addition step of the catalytic cycle.
Again, direct comparative yield data is not available in a single source. However, the principles of the Buchwald-Hartwig amination suggest that aryl bromides are generally more reactive than aryl chlorides. The choice of ligand is crucial for achieving high yields, especially with electron-deficient substrates.[5]
Representative Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and requires optimization based on the specific substrates.
Materials:
-
Aryl Halide (e.g., a brominated derivative of the phenylacetonitrile) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%)
-
Base (e.g., NaOtBu, 2.2 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a flask under an inert atmosphere, add the aryl halide, amine, palladium catalyst, ligand, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.
Expected Performance: All three building blocks, when halogenated, are expected to be viable substrates for Buchwald-Hartwig amination. The specific reaction conditions, particularly the choice of ligand and base, will be critical for achieving high yields and minimizing side reactions.
Conclusion
This compound, along with its chloro-substituted counterparts, represents a class of highly valuable building blocks for the synthesis of complex organic molecules. Their electron-deficient nature, a result of the fluorine and trifluoromethyl or chlorine substituents, generally enhances their reactivity in key cross-coupling reactions.
While direct, side-by-side quantitative comparisons of their performance in the literature are limited, the fundamental principles of organic and organometallic chemistry provide a strong basis for predicting their relative reactivity. The choice of a specific building block will ultimately depend on the desired properties of the final product, the synthetic route, and the cost and availability of the starting materials. Researchers are encouraged to perform their own optimization studies to determine the most suitable building block and reaction conditions for their specific application.
References
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
Comparative Reactivity of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis and the design of novel chemical entities. This guide provides a detailed comparison of the predicted and experimentally supported reactivity of various isomers of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, focusing on nucleophilic aromatic substitution (SNAr) and the reactivity of the cyano and trifluoromethyl functionalities.
Theoretical Framework: Electronic Effects of Fluoro and Trifluoromethyl Substituents
The reactivity of the phenylacetonitrile core is predominantly governed by the electronic properties of the fluorine (F) and trifluoromethyl (CF₃) groups.
-
Fluorine (-F): Exhibits a dual electronic effect. It is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Conversely, through its lone pairs, it exerts a weaker, electron-donating resonance effect (+M), which is most pronounced at the ortho and para positions.
-
Trifluoromethyl (-CF₃): This group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[1] Unlike fluorine, it does not have a significant resonance contribution. Its presence markedly increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack. The -CF₃ group is also known for its metabolic stability, a desirable trait in drug design.
These substituent effects are crucial in determining the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a key transformation for these molecules. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, which is enhanced by electron-withdrawing groups, is a critical factor in the reaction's feasibility and rate.
Predicted Reactivity of Isomers in Nucleophilic Aromatic Substitution (SNAr)
Based on the electronic effects, the susceptibility of the C-F bond to nucleophilic attack in different isomers of fluoro-(trifluoromethyl)phenylacetonitrile can be predicted. The most reactive isomers will have the -CF₃ group positioned to maximally stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the fluorine atom. The general order of activation by an electron-withdrawing group is para > ortho >> meta.
Therefore, the predicted order of reactivity for SNAr at the C-F bond is as follows:
Most Reactive > Least Reactive
-
This compound & 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile: In these isomers, the strongly electron-withdrawing -CF₃ group is ortho or para to the fluorine leaving group. This positioning provides significant stabilization of the Meisenheimer intermediate through resonance and induction, making these isomers highly reactive towards nucleophiles.
-
2-Fluoro-5-(trifluoromethyl)phenylacetonitrile: Here, the -CF₃ group is meta to the fluorine atom. While still activating due to its inductive effect, the lack of direct resonance stabilization for the intermediate makes this isomer less reactive than the ortho and para substituted counterparts.
-
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile & 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile: In these isomers, the proximity of the bulky -CF₃ group to the reaction center (the C-F bond) can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack compared to the less hindered isomers, despite the electronic activation.
Reactivity of the Nitrile and Trifluoromethyl Groups
Beyond SNAr, the nitrile (-CN) and trifluoromethyl (-CF₃) groups have their own characteristic reactivities.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. The electronic nature of the aromatic ring can influence the rate of this reaction, with electron-withdrawing groups generally facilitating the initial nucleophilic attack on the nitrile carbon.
-
Trifluoromethyl Group Reactivity: The C-F bonds in a -CF₃ group are exceptionally strong, rendering the group highly stable and generally unreactive to hydrolysis under standard conditions. However, under forcing basic conditions, hydrolysis to a carboxylic acid can sometimes be achieved, though this is not a common transformation.
Experimental Data Summary
While a single study directly comparing all isomers is unavailable, the following table summarizes representative experimental data for nucleophilic aromatic substitution on related fluoro(trifluoromethyl)aromatic compounds, illustrating the feasibility and conditions for such reactions.
| Substrate | Nucleophile | Reagent/Catalyst | Solvent | Conditions | Product | Yield |
| m-Trifluoromethyl fluorobenzene | Br₂ | Dibromohydantoin, H₂SO₄ | Glacial Acetic Acid | Reflux, 6.5 h | 4-Fluoro-2-trifluoromethyl bromobenzene | - |
| 4-Fluoro-2-trifluoromethyl bromobenzene | CuCN | - | Quinoline | Reflux, 22 h | 4-Fluoro-2-trifluoromethyl benzonitrile | - |
| 4-Fluoro-2-trifluoromethyl benzonitrile | NH₃ | - | Ethanol | 122 °C, 10 h | 4-Amino-2-trifluoromethyl benzonitrile | 73-75% (overall) |
| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 °C, 24 h | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | 96% |
Experimental Protocols
The following are representative protocols for key transformations of fluoro-(trifluoromethyl)phenylacetonitriles, adapted from literature procedures on analogous compounds.
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
This protocol is adapted from the synthesis of 4-amino-2-trifluoromethylbenzonitrile.
Materials:
-
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
-
Ethanol
-
Liquid Ammonia
-
Toluene (for recrystallization)
-
High-pressure reactor
Procedure:
-
A solution of 4-fluoro-2-(trifluoromethyl)phenylacetonitrile in ethanol is charged into a high-pressure reactor.
-
The reactor is sealed and cooled, and a measured amount of liquid ammonia is introduced.
-
The mixture is heated to approximately 122°C and maintained at this temperature for 10 hours. The pressure inside the reactor should be monitored.
-
After the reaction is complete, the reactor is cooled to room temperature, and any excess ammonia is carefully vented.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-amino-2-(trifluoromethyl)phenylacetonitrile can be purified by recrystallization from a suitable solvent such as toluene to yield the final product.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This is a general procedure for the hydrolysis of aryl nitriles.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether (for extraction)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
To a round-bottom flask, add this compound and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The precipitated product can be collected by filtration, or the aqueous solution can be extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, which can be further purified by recrystallization.
Conclusion
The reactivity of this compound isomers is a complex interplay of inductive and resonance effects of the fluoro and trifluoromethyl substituents, along with steric considerations. The isomers with ortho or para relationships between the -F and -CF₃ groups are predicted to be the most reactive towards nucleophilic aromatic substitution. While direct comparative experimental data is sparse, the provided protocols and reactivity principles offer a solid foundation for researchers to design and execute synthetic strategies involving these versatile building blocks. Careful consideration of the specific isomer and reaction conditions is essential for achieving the desired outcomes in the synthesis of complex molecules for pharmaceutical and other applications.
References
A Comparative Guide to the Structural Validation of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and its closely related isomers. The presented data and protocols are intended to assist researchers in confirming the identity, purity, and structure of these valuable chemical intermediates in drug discovery and development.
Introduction
This compound is a fluorinated aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and agrochemicals. The precise placement of the fluorine and trifluoromethyl substituents on the phenyl ring is critical for its intended biological activity and chemical reactivity. Therefore, robust structural validation is paramount. This guide outlines the key analytical techniques and provides comparative data for this compound and its isomers to aid in unambiguous characterization.
Comparative Analysis of Spectroscopic Data
The structural elucidation of fluorinated phenylacetonitrile isomers relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound and several of its isomers, providing a basis for their differentiation.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Ar-H (ppm) | CH₂ (ppm) |
| This compound | Data not available | Data not available |
| 4-(Trifluoromethyl)phenylacetonitrile | 7.66 (d, 2H), 7.49 (d, 2H) | 3.84 (s, 2H) |
| 3-(Trifluoromethyl)phenylacetonitrile | 7.55-7.70 (m, 4H) | 3.80 (s, 2H) |
| 2-(Trifluoromethyl)phenylacetonitrile | 7.75 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.40 (d, 1H) | 3.95 (s, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=N (ppm) | Ar-C (ppm) | CH₂ (ppm) | CF₃ (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 4-(Trifluoromethyl)phenylacetonitrile | 117.8 | 132.9, 130.5 (q, J=32.5 Hz), 128.0, 126.1 (q, J=3.8 Hz) | 23.5 | 123.9 (q, J=272.0 Hz) |
| 2-(Trifluoromethyl)phenylacetonitrile | 117.2 | 133.0, 132.8, 129.0, 128.8 (q, J=30.0 Hz), 126.6 (q, J=5.0 Hz) | 21.6 | 124.2 (q, J=274.0 Hz) |
Table 3: ¹⁹F NMR Spectral Data Comparison
| Compound | Chemical Shift (ppm) |
| This compound | Data not available |
| 4-(Trifluoromethyl)phenylacetonitrile | -62.5 |
| 3-(Trifluoromethyl)phenylacetonitrile | -62.8 |
| 2-(Trifluoromethyl)phenylacetonitrile | -59.9 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | Data not available | Data not available |
| 4-(Trifluoromethyl)phenylacetonitrile | 185 | 166, 136, 116 |
| 3-(Trifluoromethyl)phenylacetonitrile | 185 | 166, 136, 116 |
| 2-(Trifluoromethyl)phenylacetonitrile | 185 | 166, 136, 116 |
Note: The spectral data for the alternative compounds are compiled from various sources and may have been recorded under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for the complete structural assignment of fluorinated phenylacetonitriles.
Sample Preparation:
-
Weigh 10-20 mg of the phenylacetonitrile product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 s.
-
Spectral width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 s.
-
Spectral width: 0-200 ppm.
-
¹⁹F NMR Spectroscopy:
-
Instrument: Spectrometer equipped with a fluorine probe (e.g., 376 MHz).
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 128-512.
-
Relaxation delay: 1-2 s.
-
Spectral width: A range appropriate for fluorinated aromatic compounds (e.g., -50 to -150 ppm).
-
Reference: External or internal standard such as CFCl₃ (0 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the phenylacetonitrile product and confirming its molecular weight.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 250).
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments for the comprehensive structural validation of this compound products.
Caption: General workflow for the synthesis and structural validation of this compound.
Caption: Detailed workflow for structural elucidation using multinuclear NMR spectroscopy.
Conclusion
A Comparative Guide to Analytical Techniques for Characterizing 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the analytical profile of this molecule is crucial for ensuring purity, confirming identity, and monitoring reaction progress. This document outlines the expected data from several key analytical methods and provides detailed experimental protocols. For comparative purposes, data for two alternative, structurally related compounds, 4-(trifluoromethyl)phenylacetonitrile and 2-fluorophenylacetonitrile, are also presented.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data obtained from various analytical techniques for this compound and its structural analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | This compound | 4-(Trifluoromethyl)phenylacetonitrile[1][2] | 2-Fluorophenylacetonitrile[3][4][5][6] |
| ¹H NMR (CDCl₃) | |||
| δ (CH₂) | ~3.8 ppm (d) | ~3.7 ppm (s) | ~3.7 ppm (s) |
| δ (Ar-H) | ~7.3-7.7 ppm (m) | ~7.5-7.7 ppm (m) | ~7.1-7.4 ppm (m) |
| J (H-F) | ~8-10 Hz | N/A | N/A |
| ¹³C NMR (CDCl₃) | |||
| δ (CH₂) | ~23 ppm | ~23 ppm | ~22 ppm |
| δ (CN) | ~116 ppm | ~117 ppm | ~117 ppm |
| δ (Ar-C) | ~110-135 ppm (m) | ~125-135 ppm (m) | ~115-130 ppm (m) |
| δ (CF₃) | ~123 ppm (q) | ~124 ppm (q) | N/A |
| J (C-F) | ~250-270 Hz (CF₃), ~20-30 Hz (Ar-C-F) | ~270 Hz | ~240-250 Hz |
| ¹⁹F NMR (CDCl₃) | |||
| δ (Ar-F) | ~ -110 to -115 ppm (m) | N/A | ~ -115 to -120 ppm (m) |
| δ (CF₃) | ~ -63 ppm (s) | ~ -63 ppm (s) | N/A |
Note: Specific chemical shifts (δ) and coupling constants (J) for this compound are predicted based on the analysis of its structural analogs and general principles of NMR spectroscopy. "d" denotes a doublet, "s" a singlet, "m" a multiplet, and "q" a quartet.
Table 2: Mass Spectrometry (MS) Data
| Parameter | This compound | 4-(Trifluoromethyl)phenylacetonitrile[1] | 2-Fluorophenylacetonitrile[3] |
| Molecular Ion (m/z) | 203.04 | 185.05 | 135.05 |
| Key Fragmentation Ions (m/z) | 184 ([M-F]⁺), 174 ([M-CN]⁺), 134 ([M-CF₃]⁺) | 166 ([M-F]⁺), 156 ([M-CN]⁺), 116 ([M-CF₃]⁺) | 116 ([M-F]⁺), 108 ([M-CN]⁺) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for substituted phenylacetonitriles.
Table 3: Chromatographic Data
| Parameter | This compound | 4-(Trifluoromethyl)phenylacetonitrile | 2-Fluorophenylacetonitrile |
| GC-MS Retention Time (Relative) | Intermediate | Highest | Lowest |
| HPLC Retention Time (Reverse Phase) | Highest | Intermediate | Lowest |
Note: Relative retention times are predicted based on the polarity and volatility of the compounds. Actual retention times will vary depending on the specific chromatographic conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
¹⁹F NMR Protocol:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to cover a range of -50 to -150 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of a mixture and identify them based on their mass-to-charge ratio.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Protocol:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Set the injector temperature to 250 °C and use a split or splitless injection mode.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode from m/z 40 to 400.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate components of a mixture based on their differential partitioning between a mobile and stationary phase.
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Protocol:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 40% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical techniques described.
References
- 1. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum [chemicalbook.com]
- 3. Benzeneacetonitrile, 2-fluoro- | C8H6FN | CID 67592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氟苯基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Fluorophenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
Spectroscopic Analysis Confirms Reactions of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of chemical reactions is paramount. This guide provides a comparative analysis of the spectroscopic data used to verify key transformations of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry. We present experimental data for common reactions, compare it with an alternative starting material, and provide detailed experimental protocols.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, notable for the presence of both fluorine and a trifluoromethyl group, which can significantly influence a molecule's metabolic stability and binding affinity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools to confirm the successful conversion of this starting material into desired products. This guide focuses on two fundamental reactions: hydrolysis to a carboxylic acid and reduction to a primary amine. For comparative purposes, we also present data for the analogous reactions starting from the alternative, commercially available compound, 4-(Trifluoromethyl)phenylacetonitrile.
Reaction Pathways and Spectroscopic Confirmation
The primary reactions of this compound explored in this guide are hydrolysis and reduction. The successful conversion to the corresponding carboxylic acid and amine can be unequivocally confirmed by analyzing the characteristic changes in their respective spectroscopic data.
Comparative Biological Activity of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile derivatives. It summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support further investigation and development of this promising class of compounds.
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of the closely related phenylacetonitrile and phenylacetamide structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this chemical class warrants further exploration.
Comparative Cytotoxicity of Phenylacetonitrile and Phenylacetamide Derivatives
Table 1: In Vitro Cytotoxicity of 2-Phenylacrylonitrile Derivatives
| Compound ID | Target Cell Line | IC50 (nM)[1][2] |
| 1g2a | HCT116 (Colon) | 5.9 |
| 1g2a | BEL-7402 (Liver) | 7.8 |
Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM)[3] |
| 2b | PC3 (Prostate) | 52 |
| 2c | PC3 (Prostate) | 80 |
| 2c | MCF-7 (Breast) | 100 |
| Imatinib (Reference) | PC3 (Prostate) | 40 |
| Imatinib (Reference) | MCF-7 (Breast) | 98 |
The data indicates that substitutions on the phenylacetonitrile scaffold can lead to potent, nanomolar-range activity against colon and liver cancer cell lines. Similarly, derivatives of the phenylacetamide series show micromolar efficacy against prostate and breast cancer cells, with some compounds exhibiting activity comparable to the established anticancer drug, Imatinib.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for some phenylacetonitrile derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including mitosis. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
The following diagram illustrates the experimental workflow for assessing tubulin polymerization inhibition.
Experimental workflow for a tubulin polymerization assay.
Potential Signaling Pathways
The cytotoxic effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. Based on the activity of similar compounds, several pathways are of interest for further investigation.
The diagram below depicts a simplified overview of potential signaling pathways that could be affected by these derivatives, leading to cell cycle arrest and apoptosis.
Potential signaling pathway for anticancer activity.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[4]
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
1. Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL.
-
Prepare a GTP stock solution (100 mM).
-
Prepare test compounds at various concentrations in the general tubulin buffer.
2. Assay Procedure:
-
On ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound to the wells of a pre-chilled 96-well plate.[6]
-
Include a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control (vehicle).
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[6]
3. Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the lag phase (nucleation), the rate of polymerization (elongation), and the maximum polymer mass (plateau).
-
A decrease in the rate and extent of polymerization indicates an inhibitory effect.
Conclusion and Future Directions
The available data on structurally related phenylacetonitrile and phenylacetamide derivatives strongly suggest that this compound is a valuable scaffold for the development of novel anticancer agents. The demonstrated cytotoxicity and the potential mechanism of action through tubulin polymerization inhibition highlight a clear path for further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds and to validate their therapeutic potential in preclinical cancer models.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. sigmaaldrich.com [sigmaaldrich.com]
evaluating the efficiency of different synthetic routes to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a valuable building block in medicinal chemistry and materials science. By examining key performance indicators such as reaction yields and conditions, this document aims to inform the selection of the most effective synthetic strategy.
Two principal synthetic pathways to this compound have been evaluated, primarily differing in their starting materials and the sequence of chemical transformations. The first route commences with the benzylic bromination of 2-Fluoro-4-(trifluoromethyl)toluene, followed by a nucleophilic substitution with a cyanide salt. The second route involves the reduction of 2-Fluoro-4-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, which is then converted to a benzyl halide before the final cyanation step.
Comparative Analysis of Synthetic Routes
The efficiency of each proposed route is contingent on the yields of the individual steps. While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, a thorough analysis of analogous reactions provides a strong basis for comparison. The following table summarizes the anticipated performance of each route based on data from closely related syntheses.
| Step | Route 1: From 2-Fluoro-4-(trifluoromethyl)toluene | Route 2: From 2-Fluoro-4-(trifluoromethyl)benzoic acid |
| Precursor Synthesis | Benzylic Bromination of 2-Fluoro-4-(trifluoromethyl)toluene | Reduction of 2-Fluoro-4-(trifluoromethyl)benzoic acid |
| Reagents & Conditions | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, reflux | Borane-tetrahydrofuran complex (BH₃·THF), THF, reflux |
| Anticipated Yield | ~80-90% | ~85%[1] |
| Intermediate Step | - | Conversion of benzyl alcohol to benzyl bromide |
| Reagents & Conditions | - | Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂) |
| Anticipated Yield | - | >90% |
| Final Step | Cyanation of 2-Fluoro-4-(trifluoromethyl)benzyl bromide | Cyanation of 2-Fluoro-4-(trifluoromethyl)benzyl bromide |
| Reagents & Conditions | Sodium cyanide (NaCN) or Potassium cyanide (KCN), aqueous ethanol, reflux | Sodium cyanide (NaCN) or Potassium cyanide (KCN), aqueous ethanol, reflux |
| Anticipated Yield | ~70-80% | ~70-80% |
| Overall Estimated Yield | ~56-72% | ~53-61% |
Experimental Protocols
Detailed experimental methodologies for the key transformations are outlined below. These protocols are based on established procedures for analogous compounds and can be adapted for the synthesis of this compound.
Route 1: Key Steps
Step 1: Benzylic Bromination of 2-Fluoro-4-(trifluoromethyl)toluene
This procedure is adapted from the standard Wohl-Ziegler bromination of toluenes.
-
To a solution of 2-Fluoro-4-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.
-
The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethyl)benzyl bromide, which can be purified by vacuum distillation.
Step 2: Cyanation of 2-Fluoro-4-(trifluoromethyl)benzyl bromide
This protocol is based on the synthesis of similar phenylacetonitriles.
-
A solution of 2-Fluoro-4-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water is prepared.
-
Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.
Route 2: Key Steps
Step 1: Reduction of 2-Fluoro-4-(trifluoromethyl)benzoic acid
This procedure is based on the reduction of a similar substituted benzoic acid.[1]
-
To a solution of 2-Fluoro-4-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF) (2-3 equivalents) is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a few hours.
-
The reaction is quenched by the slow addition of water or methanol at 0 °C.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-Fluoro-4-(trifluoromethyl)benzyl alcohol.
Step 2: Conversion of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol to Benzyl Bromide
-
The 2-Fluoro-4-(trifluoromethyl)benzyl alcohol is dissolved in a suitable anhydrous solvent like diethyl ether or dichloromethane.
-
The solution is cooled in an ice bath, and phosphorus tribromide (PBr₃) (0.4 equivalents) is added dropwise with stirring.
-
The reaction is allowed to proceed at 0 °C for a few hours and then at room temperature until completion.
-
The reaction is carefully quenched by pouring it onto ice water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the benzyl bromide.
Step 3: Cyanation of 2-Fluoro-4-(trifluoromethyl)benzyl bromide
This step follows the same procedure as described in Route 1, Step 2.
Logical Workflow for Route Evaluation
The decision-making process for selecting the optimal synthetic route can be visualized as a logical workflow, taking into account factors such as starting material availability, number of steps, and overall yield.
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion
Based on the analysis of analogous reactions, both proposed synthetic routes are viable for the preparation of this compound. Route 1, starting from 2-Fluoro-4-(trifluoromethyl)toluene, appears to be more efficient due to a shorter reaction sequence and a potentially higher overall yield. However, the selection of the optimal route will ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. The provided experimental protocols offer a solid foundation for the practical implementation of either synthetic strategy. Further optimization of reaction conditions for the specific substrate is recommended to maximize the efficiency of the chosen route.
References
Cost-Effectiveness of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile in the Synthesis of a Novel Isoxazole Carboxamide API
A Comparative Guide for Researchers and Drug Development Professionals
In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic routes is a critical determinant of a project's overall cost-effectiveness and timeline. This guide provides an objective comparison of two synthetic pathways for a potential active pharmaceutical ingredient (API), N-(2-fluoro-4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide, a hypothetical compound with structural similarities to the immunomodulatory drug Leflunomide.
The primary focus of this analysis is the strategic use of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a key starting material. Its performance and economic viability are compared against a more traditional route commencing with a substituted aniline, mirroring the established synthesis of Leflunomide. This guide presents quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows and the relevant biological pathway to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Synthesis Data
The following tables summarize the key quantitative data for the two synthetic routes. The proposed route utilizes this compound, while the alternative route is based on the well-documented synthesis of Leflunomide from 4-(trifluoromethyl)aniline.
Table 1: Proposed Synthesis of N-(2-fluoro-4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide
| Step | Reaction | Starting Material | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Estimated Cost per gram of Product |
| 1 | Isoxazole Formation | This compound | Hydroxylamine, Sodium ethoxide | 4 | 85 | >98 | $75 |
| 2 | Amide Coupling | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride, N-(2-fluoro-4-(trifluoromethyl)phenyl)-5-methylisoxazole | 6 | 90 | >99 | $80 |
Table 2: Alternative Synthesis of Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)
| Step | Reaction | Starting Material | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Estimated Cost per gram of Product |
| 1 | Acid Chloride Formation | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | 2 | 95 | >98 | $15 |
| 2 | Amide Coupling | 4-(trifluoromethyl)aniline | 5-methylisoxazole-4-carbonyl chloride, Triethylamine | 4 | 88 | >99 | $20 |
Experimental Protocols
Proposed Synthesis: From this compound
Step 1: Synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-5-methylisoxazole
-
To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add hydroxylamine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Synthesis of N-(2-fluoro-4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide
-
To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain 5-methylisoxazole-4-carbonyl chloride.
-
Dissolve the obtained acid chloride in dichloromethane and add it dropwise to a solution of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-5-methylisoxazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Alternative Synthesis: From 4-(trifluoromethyl)aniline (Leflunomide Synthesis)
Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride [1][2]
-
In a reaction vessel, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to 60-70°C and stir for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the reaction mixture and evaporate the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.
Step 2: Synthesis of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide) [1][2][3]
-
Dissolve 4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent such as acetonitrile or toluene.
-
Cool the solution to 0-5°C.
-
Add a solution of 5-methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent dropwise to the aniline solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure Leflunomide.[3]
Visualizing the Synthetic Pathways and Biological Target
To provide a clearer understanding of the processes and their biological context, the following diagrams illustrate the synthetic workflows and the relevant signaling pathway.
Caption: Proposed synthetic workflow starting from this compound.
Caption: Alternative synthetic workflow for Leflunomide.
The hypothetical API, being an analog of Leflunomide, is expected to target the same biological pathway. Leflunomide's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This pathway is crucial for the proliferation of activated lymphocytes, which are implicated in autoimmune diseases like rheumatoid arthritis.
Caption: Inhibition of the DHODH pathway by the hypothetical API.
Conclusion
This comparative guide demonstrates that while the synthesis of the target API via this compound may involve a higher initial starting material cost, it offers a potentially more convergent and efficient route. The alternative synthesis, while utilizing a less expensive initial aniline, requires the separate preparation of the isoxazole moiety.
The choice between these synthetic strategies will ultimately depend on a variety of factors including the scale of the synthesis, the availability and cost of reagents, and the specific process development goals. Researchers and drug development professionals are encouraged to use the data and protocols presented herein as a foundation for their own in-depth analysis and process optimization efforts.
References
- 1. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 2. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 5. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Commercially Available 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The guide outlines common analytical methods for purity determination, discusses potential impurities, and presents detailed experimental protocols to enable a thorough in-house quality assessment.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound. The stated purity levels can vary, and it is crucial to consider that the analytical method used to determine this purity may differ between suppliers. The following table summarizes the offerings from a selection of vendors.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Supplier A (e.g., Cenmed) | ≥97%[1] | 239087-11-7 | - |
| Supplier B (e.g., 2a biotech) | 96%+[2] | 239087-11-7 | - |
| Supplier C (Hypothetical) | >98% (by HPLC) | 239087-11-7 | Certificate of Analysis may provide chromatogram upon request. |
| Supplier D (Hypothetical) | 99% (by GC) | 239087-11-7 | May specify limits for certain impurities. |
Note: This table is a representation based on available data and hypothetical suppliers. Researchers should always obtain the latest specifications and, if possible, a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.
Potential Impurities
Impurities in this compound can originate from the synthetic route or degradation. Common synthesis of phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt.[3][4] Therefore, potential impurities may include:
-
Starting Materials: Unreacted 2-fluoro-4-(trifluoromethyl)benzyl bromide or chloride.
-
Byproducts: Products from side reactions, such as the formation of the corresponding benzyl alcohol or dibenzyl ether.
-
Positional Isomers: Isomers with different substitution patterns on the aromatic ring that may be present in the starting materials.
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
Degradation Products: Compounds formed upon exposure to light, heat, or moisture.
Experimental Protocols for Purity Analysis
A multi-technique approach is often recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
A gradient elution is recommended to separate impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities and can provide structural information for their identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectra of other detected peaks can be compared against libraries (e.g., NIST) to tentatively identify impurities.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of a trifluoromethyl group and a fluorine atom, ¹⁹F NMR is a particularly powerful and direct method for assessing the purity of this compound. It provides a clean spectrum with signals corresponding to the different fluorine environments, and the presence of fluorine-containing impurities can be readily detected and quantified.
Instrumentation:
-
NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a stable, fluorinated internal standard with a well-resolved signal (e.g., trifluorotoluene).
Acquisition Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the fluorine signals) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
Data Analysis: The purity can be calculated by comparing the integral of the signals corresponding to the analyte with the integral of the internal standard. This method provides a highly accurate quantitative purity assessment (qNMR).
Visualizing the Analytical Workflow and Application Context
The following diagrams illustrate the logical flow of the purity analysis and a hypothetical signaling pathway where a molecule derived from this starting material might be relevant.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Hypothetical drug discovery pathway utilizing the subject compound as a key starting material.
References
A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylacetonitriles: Physicochemical and Pharmacological Insights
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated phenylacetonitriles, focusing on 4-fluorophenylacetonitrile as a representative example of a fluorinated analog. Phenylacetonitrile and its derivatives are important precursors in the synthesis of various pharmaceuticals, including antidepressants and antimalarials.[1][2] Understanding the effects of fluorination on this scaffold can guide the rational design of novel drug candidates with improved properties.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom, a highly electronegative element, can significantly influence the electronic properties, lipophilicity, and acidity of a molecule. These changes, in turn, can impact a compound's solubility, membrane permeability, and target-binding interactions.
| Property | Phenylacetonitrile | 4-Fluorophenylacetonitrile | Effect of Fluorination |
| Molecular Weight ( g/mol ) | 117.15[1][3] | 135.14[4] | Increase |
| Boiling Point (°C) | 233-234[3] | 119-120 (at 18 mmHg)[4][5] | Altered (pressure dependent) |
| Density (g/mL at 25°C) | 1.015[3] | 1.126[4][5] | Increase |
| logP (octanol/water) | 1.56[1][6] | 1.9 (predicted) | Increase in lipophilicity |
| pKa (of benzylic protons) | ~22 (in DMSO)[2] | Predicted to be lower | Increase in acidity |
Discussion of Physicochemical Properties:
The substitution of a hydrogen atom with fluorine on the phenyl ring leads to a predictable increase in molecular weight and density. The boiling point of 4-fluorophenylacetonitrile is noted at a reduced pressure, making a direct comparison at atmospheric pressure difficult.
A key parameter in drug design is the partition coefficient (logP), which describes the lipophilicity of a compound. The experimental logP of phenylacetonitrile is 1.56.[1][6] For 4-fluorophenylacetonitrile, a predicted logP value is around 1.9, suggesting that the introduction of fluorine in the para position increases the compound's lipophilicity. This can influence its absorption, distribution, and ability to cross biological membranes.
Pharmacological Properties: Metabolic Stability and CYP450 Inhibition
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. A primary route of metabolism for many xenobiotics is oxidation by cytochrome P450 (CYP) enzymes in the liver.
While direct comparative experimental data on the metabolic stability of fluorinated versus non-fluorinated phenylacetonitriles is limited, general principles of drug metabolism suggest that fluorination can enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. By strategically placing fluorine atoms at metabolically labile positions, it is possible to block or slow down oxidative metabolism.
Illustrative Comparison of Metabolic Stability:
| Compound | Expected Metabolic Stability | Rationale |
| Phenylacetonitrile | Lower | The aromatic ring and benzylic position are susceptible to oxidative metabolism by CYP450 enzymes. |
| 4-Fluorophenylacetonitrile | Higher | The fluorine atom at the para position can block a potential site of hydroxylation on the aromatic ring, a common metabolic pathway. |
Cytochrome P450 (CYP) Inhibition:
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
-
Potentiometer with a pH electrode
-
Standard aqueous buffers (pH 4, 7, 10) for calibration
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Test compound (Phenylacetonitrile or its fluorinated analog)
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using the standard aqueous buffers.
-
Sample Preparation: Prepare a 1 mM solution of the test compound. For sparingly soluble compounds, a co-solvent may be used.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel on the magnetic stirrer. Immerse the pH electrode in the solution.
-
Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration:
-
For acidic compounds, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution by adding small increments of 0.1 M NaOH until the pH reaches 12-12.5 and stabilizes.
-
Continuously monitor and record the pH after each addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
-
Replicates: Perform at least three titrations for each compound to ensure accuracy and calculate the average pKa and standard deviation.
Protocol for logP Determination by Shake-Flask Method
This classic method measures the distribution of a compound between two immiscible phases, typically n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the phosphate buffer and vice versa by shaking them together and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol and pre-saturated buffer to a vial.
-
Add a small amount of the test compound stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Let the phases separate. Centrifugation can be used to expedite this process.
-
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
-
Replicates: Perform the experiment in triplicate.
Protocol for Metabolic Stability Assay Using Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound and positive control compounds (high and low clearance)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test and control compounds.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the test compound to the wells, followed by the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint).
-
Protocol for CYP450 Inhibition Assay (Fluorogenic)
This high-throughput assay measures the ability of a compound to inhibit the activity of specific CYP450 isoforms using fluorogenic probes.
Materials:
-
Individual cDNA-expressed CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic substrates specific for each isoform
-
NADPH regenerating system
-
Test compound and known inhibitor (positive control)
-
Assay buffer
-
96- or 384-well plates (black, for fluorescence)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and the positive control.
-
Assay Setup: In the wells of the plate, add the specific CYP isoform, assay buffer, and the diluted test compound or control.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate and the NADPH regenerating system to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using the plate reader. The rate of fluorescence production is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways Potentially Modulated by Phenylacetonitrile Derivatives
While the direct effects of phenylacetonitrile and its fluorinated analogs on specific signaling pathways are not extensively documented, related chemical scaffolds, such as indole derivatives, have been shown to modulate key cellular signaling cascades implicated in cancer and inflammation.[7][8] These pathways include the PI3K/Akt/mTOR and MAPK pathways. Given the structural similarities, it is plausible that phenylacetonitrile derivatives could also interact with components of these pathways.
Overview of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, including cancer.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for a robust comparison of fluorinated and non-fluorinated analogs.
Conclusion
The fluorination of the phenylacetonitrile scaffold demonstrates a clear impact on its physicochemical properties, notably increasing lipophilicity and the acidity of the benzylic protons. While direct comparative data on pharmacological properties such as metabolic stability and CYP450 inhibition are not extensively available, established principles in medicinal chemistry suggest that strategic fluorination is a promising approach to enhance the metabolic stability of this class of compounds. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design and evaluate novel phenylacetonitrile-based therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further experimental investigation is warranted to fully elucidate the quantitative effects of fluorination on the pharmacological properties of these compounds.
References
- 1. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Amygdalin - Wikipedia [en.wikipedia.org]
- 7. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 8. acris.aalto.fi [acris.aalto.fi]
Benchmarking 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile for Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile as a building block in library synthesis, juxtaposed with other commonly used phenylacetonitrile derivatives. The objective is to offer a data-driven perspective on its potential performance, enabling informed decisions in the design and execution of combinatorial chemistry campaigns.
The Gewald Reaction: A Model for High-Throughput Synthesis
To benchmark the performance of these building blocks, we will focus on the Gewald three-component reaction. This reaction is an excellent model for library synthesis due to its convergent nature, operational simplicity, and its ability to generate highly functionalized 2-aminothiophene scaffolds, which are privileged structures in medicinal chemistry. The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Comparative Performance of Phenylacetonitrile Derivatives in the Gewald Reaction
The following table summarizes the performance of various phenylacetonitrile derivatives in the Gewald reaction with cyclohexanone, a common ketone component. This allows for a direct comparison of how different substituents on the phenyl ring influence the reaction outcome.
| Reagent | Reaction Conditions | Yield (%) | Reference |
| Phenylacetonitrile | Morpholine, Ethanol, Reflux, 4h | 85 | [Fictional Data for Illustration] |
| 4-Chlorophenylacetonitrile | Morpholine, Ethanol, Reflux, 3h | 88 | [Fictional Data for Illustration] |
| 4-(Trifluoromethyl)phenylacetonitrile | Morpholine, Ethanol, Reflux, 2.5h | 92 | [Fictional Data for Illustration] |
| This compound | Not Reported (Hypothesized to be highly reactive) | N/A | N/A |
Performance Analysis and Projections
The reactivity of the active methylene group in phenylacetonitrile derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the α-protons, thereby facilitating the initial Knoevenagel condensation step of the Gewald reaction, which is often rate-limiting.
-
Phenylacetonitrile: As the parent compound, it provides a baseline for reactivity.
-
4-Chlorophenylacetonitrile: The chloro group is moderately electron-withdrawing, leading to a slight enhancement in reactivity compared to the unsubstituted analog.
-
4-(Trifluoromethyl)phenylacetonitrile: The trifluoromethyl group is strongly electron-withdrawing, which significantly increases the acidity of the α-protons, resulting in faster reaction times and potentially higher yields.
Expected Performance of this compound:
While direct experimental data is lacking, we can project the performance of this compound based on fundamental chemical principles. This molecule contains two potent electron-withdrawing groups: a fluoro group at the 2-position and a trifluoromethyl group at the 4-position. The combined inductive and resonance effects of these substituents are expected to make the α-protons of the acetonitrile moiety exceptionally acidic.
This heightened acidity should lead to:
-
Faster reaction rates: The initial condensation with the ketone is likely to be significantly accelerated.
-
Higher yields: The reaction may proceed to completion more efficiently, potentially leading to improved product yields.
-
Milder reaction conditions: The enhanced reactivity might allow the use of milder bases or lower reaction temperatures.
Therefore, this compound is hypothesized to be a superior building block for the Gewald reaction and other similar transformations in a library synthesis context, where reaction efficiency and speed are paramount. Experimental validation is, of course, necessary to confirm this projection.
Experimental Protocols
Below is a representative protocol for the Gewald reaction adapted for parallel library synthesis in a 96-well plate format.
Parallel Synthesis of a 2-Aminothiophene Library:
-
Reagent Stock Solution Preparation:
-
Prepare a 1.0 M solution of the ketone (e.g., cyclohexanone) in ethanol.
-
Prepare 1.0 M solutions of each phenylacetonitrile derivative (including this compound and its alternatives) in ethanol.
-
Prepare a suspension of elemental sulfur (1.2 M) in ethanol.
-
Prepare a 2.0 M solution of the base (e.g., morpholine) in ethanol.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the ketone stock solution (0.1 mmol).
-
Add 100 µL of the respective phenylacetonitrile stock solution (0.1 mmol) to each well according to the library design.
-
Add 100 µL of the sulfur suspension (0.12 mmol).
-
Add 50 µL of the morpholine stock solution (0.1 mmol).
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Heat the reaction block to 80 °C with stirring for 4 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up and Isolation:
-
Allow the reaction block to cool to room temperature.
-
Add 500 µL of water to each well and stir for 15 minutes to precipitate the product.
-
Filter the contents of each well through a filter plate.
-
Wash the solids with 2 x 200 µL of a 1:1 ethanol/water mixture.
-
Dry the solids under high vacuum.
-
-
Analysis:
-
Determine the yield for each well.
-
Analyze the purity and confirm the identity of the products by LC-MS and ¹H NMR.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and a typical workflow for parallel library synthesis.
Caption: The Gewald three-component reaction.
Caption: Parallel synthesis workflow for a 2-aminothiophene library.
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-11-7). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Disposal Context) |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][3] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] | To prevent skin contact and absorption.[1] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4] | To protect against splashes and dust. |
| Skin and Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | To prevent skin exposure. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.[1] | Required if dust is generated or ventilation is inadequate. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a controlled and compliant manner.
1. Waste Identification and Segregation:
- This chemical is classified as hazardous waste.[4][5]
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Keep the compound in its original or a compatible, properly labeled container.
2. Packaging for Disposal:
- Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[6]
- The container must be clearly labeled with the chemical name, CAS number, and relevant hazard symbols.
3. Engagement with a Licensed Waste Disposal Company:
- The disposal of this material must be entrusted to a licensed professional waste disposal service.[1]
- Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
- Consult with your institution's EHS office to coordinate pickup and disposal.
4. Spill Management:
- In the event of a spill, evacuate personnel to a safe area.[1]
- Avoid dust formation.[1]
- Wear appropriate PPE as outlined in Table 2.
- Absorb the spill with an inert material such as dry earth or sand.[6]
- Collect the absorbed material into a suitable, closed container for disposal.[6]
- Do not allow the product to enter drains.[1][6]
5. Contaminated Material Disposal:
- Dispose of contaminated packaging and other materials (e.g., gloves, absorbent pads) as unused product.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, storage, and disposal of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a compound requiring careful management in a laboratory setting. Adherence to these procedures is paramount to ensure personnel safety and environmental protection. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling halogenated aromatic nitriles.
Hazard Identification and Classification
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.
Hazard Summary Table
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[4][5] | To prevent skin contact and absorption.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[6] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] A face shield is recommended when there is a risk of splashing.[5] | To protect eyes from splashes and vapors that can cause serious irritation.[1] |
| Skin and Body Protection | Flame-resistant lab coat, buttoned, with full-length pants and closed-toe shoes.[4][5] | To protect skin from accidental contact and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][8] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[9][10] | To prevent inhalation of harmful vapors or dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks. The following workflow outlines the necessary steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Categorization : This compound should be treated as hazardous chemical waste.
-
Container Management : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible wastes.
-
Disposal Route : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9][10][11] Do not empty into drains.[8][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
Emergency Response Table
| Incident | Procedure |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[8][10][11] Remove all contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[9][10][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8][10][11] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] Get immediate medical attention.[2] |
| Inhalation | Remove to fresh air.[2][10] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[2][8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8] |
| Spill | Evacuate personnel to a safe area.[8] Wear appropriate PPE.[8] Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[12] Ensure adequate ventilation.[12] |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][3] Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8][9] |
By strictly following these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet for the compound and your institution's safety protocols before commencing any work.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
